molecular formula C9H6ClF3O B1305677 4-Methyl-3-(trifluoromethyl)benzoyl chloride CAS No. 261952-11-8

4-Methyl-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1305677
CAS No.: 261952-11-8
M. Wt: 222.59 g/mol
InChI Key: KKGAVDJJVMSTSV-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)4-7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGAVDJJVMSTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379612
Record name 4-Methyl-3-(trifluoromethyl)benzoyl chloride
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Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-11-8
Record name 4-Methyl-3-(trifluoromethyl)benzoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzoyl chloride
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Record name 261952-11-8
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261952-11-8

This technical guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. This document details the compound's properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format.

Chemical Properties and Identification

This compound is a specialty chemical building block, notable for the presence of both a reactive acyl chloride group and a trifluoromethyl group.[1] These features make it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

PropertyValueReference
CAS Number 261952-11-8[2][3]
IUPAC Name This compound[1][2][4]
Synonym 5-(Chlorocarbonyl)-2-methylbenzotrifluoride[2]
Molecular Formula C₉H₆ClF₃O[1][4][5]
Molecular Weight 222.59 g/mol [1][5]
Physical Form Liquid[2]
InChI Key KKGAVDJJVMSTSV-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F[1]
Storage Temperature 2-8°C[2]

Safety and Hazard Information

As an acyl chloride, this compound is corrosive and reacts with water.[1] Appropriate safety measures are critical when handling this substance.

Hazard InformationDetailsReference
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[2]
Signal Word Danger[2]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2][6]
Precautionary Statements P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501[2][6]

Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[6][8]

  • Avoid breathing fumes, mist, or vapors.[6]

  • Keep away from water and alcohols, as it reacts readily to release hydrogen chloride gas.[1][8]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[6][9]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[6][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[6][9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][9]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the chlorination of its carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)benzoic acid.[1] Chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[1][10]

G Precursor 4-Methyl-3-(trifluoromethyl)benzoic Acid Process Chlorination Reaction Precursor->Process Reagent Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) Reagent->Process Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Process Product This compound Purification Purification (Concentration under reduced pressure) Process->Purification Crude Product Purification->Product Final Product

General Synthesis Workflow

Detailed Experimental Protocol (General Method):

The following protocol is a generalized procedure based on the synthesis of analogous benzoyl chlorides.[10][11]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 4-methyl-3-(trifluoromethyl)benzoic acid, in an anhydrous inert solvent such as dichloromethane.[10][11]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.[10][11]

  • Chlorination: Cool the mixture in an ice-water bath (0-10°C).[10] Add the chlorinating agent (e.g., oxalyl chloride or thionyl chloride, typically 1.1-1.2 equivalents) dropwise to the stirred solution.[10][11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4 to 18 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC.[10][11]

  • Work-up: Once the reaction is complete, the solvent and any excess reagent are removed under reduced pressure (rotoevaporation) to yield the crude this compound.[10]

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a versatile intermediate in organic synthesis.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

G BenzoylChloride 4-Methyl-3-(trifluoromethyl)benzoyl Chloride Reaction Nucleophilic Acyl Substitution BenzoylChloride->Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Product Acyl-Substituted Product Reaction->Product Byproduct HCl Reaction->Byproduct

Nucleophilic Acyl Substitution Pathway

Key Applications:

  • Pharmaceutical Synthesis: As a building block, it is used to introduce the 4-methyl-3-(trifluoromethyl)benzoyl moiety into larger molecules. The trifluoromethyl (-CF₃) group is of particular importance in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][12] For instance, the related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat cancer.[13]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the production of advanced pesticides and herbicides where the trifluoromethyl group can confer desired biological activity and stability.[14]

  • Proteomics Research: The reactive acyl chloride can be used for labeling and modifying proteins, allowing for the study of protein structure and function.[1]

  • Material Science: It may be used in the development of specialty polymers and materials where the incorporation of fluorinated components can enhance thermal stability, chemical resistance, or other physical properties.[1]

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data into a structured format, outlines relevant experimental methodologies, and includes visualizations to illustrate key processes.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoyl chloride core with both a methyl and a trifluoromethyl substituent on the aromatic ring.[1][2] The presence of the reactive acyl chloride group makes it a valuable intermediate in organic synthesis.[1]

  • IUPAC Name: this compound[1]

  • CAS Number: 261952-11-8[1][2]

  • Chemical Formula: C₉H₆ClF₃O[1][2][3]

  • InChI Key: KKGAVDJJVMSTSV-UHFFFAOYSA-N[1]

  • Canonical SMILES: CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F[1]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Weight 222.59 g/mol [1][2]
Appearance Typically encountered as a liquid[1]
Thermal Decomposition Onset at 100-120°C[1]
Solubility
    in DichloromethaneExcellent[1]
    in TolueneHigh[1]
    in WaterReacts[1][4]

Experimental Protocols

3.1. Synthesis of this compound

The primary method for synthesizing this compound is through the chlorination of its carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)benzoic acid.[1] A general and widely used method involves thionyl chloride (SOCl₂).[1][5]

Protocol for Synthesis via Thionyl Chloride:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-methyl-3-(trifluoromethyl)benzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask. The reaction can often be performed neat, but an inert solvent like dichloromethane or toluene can also be used.[1]

  • Reaction Conditions: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Purification: The resulting this compound can be purified by fractional distillation under reduced pressure to yield the final product.[5]

Other chlorinating agents that can be used for the synthesis of acyl chlorides from carboxylic acids include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃).[5][6]

3.2. Determination of Boiling Point

For liquid compounds like this compound, the boiling point can be determined using the Thiele tube method.[7][8]

Protocol for Boiling Point Determination using a Thiele Tube:

  • Sample Preparation: Fill a small test tube (Durham tube) to about half-full with the liquid sample of this compound.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil, ensuring the sample is fully immersed.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Reading: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid, a process applicable to the preparation of this compound.

SynthesisWorkflow CarboxylicAcid Carboxylic Acid (e.g., 4-Methyl-3-(trifluoromethyl)benzoic acid) Reaction Reaction Mixture CarboxylicAcid->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Reflux Heating under Reflux Reaction->Reflux Distillation Fractional Distillation Reflux->Distillation Byproducts Gaseous Byproducts (SO₂ + HCl) Reflux->Byproducts AcylChloride Purified Acyl Chloride (this compound) Distillation->AcylChloride

Caption: General workflow for the synthesis of acyl chlorides.

References

4-Methyl-3-(trifluoromethyl)benzoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental physicochemical properties of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key reagent in various chemical syntheses. The data is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Molecular Information

The essential molecular identifiers and properties for this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

PropertyValueReference
Molecular Formula C9H6ClF3O[1][2]
Molecular Weight 222.59 g/mol [1][2]
CAS Number 261952-11-8[1][2]

This compound is also known by the alternate name benzoyl chloride, 4-methyl-3-(trifluoromethyl)-.[1] The structural arrangement of its constituent atoms—carbon, hydrogen, chlorine, fluorine, and oxygen—dictates its reactivity and utility in synthetic organic chemistry.

Logical Relationship of Molecular Properties

The molecular formula is the basis from which the molecular weight is calculated. Each element's atomic weight is multiplied by the number of atoms of that element in the formula and summed to give the final molecular weight.

cluster_main Derivation of Molecular Weight formula Molecular Formula (C9H6ClF3O) mw Molecular Weight (222.59 g/mol) formula->mw Calculation atomic_weights Atomic Weights (C, H, Cl, F, O) atomic_weights->mw Summation

Caption: Relationship between molecular formula and molecular weight.

References

Spectroscopic and Synthetic Overview of 4-Methyl-3-(trifluoromethyl)benzoyl chloride: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride is generally achieved through the chlorination of its precursor, 4-methyl-3-(trifluoromethyl)benzoic acid, commonly using reagents such as thionyl chloride or oxalyl chloride.[1] However, the spectroscopic characterization of the resulting benzoyl chloride is not detailed in the available literature.

Given the absence of specific data for this compound, this guide will instead provide a comprehensive overview of a closely related and well-characterized isomer, 4-(Trifluoromethyl)benzoyl chloride , as an illustrative example. This will include its spectroscopic data, a detailed experimental protocol for its synthesis, and a workflow diagram as per the requested format.

Illustrative Technical Guide: 4-(Trifluoromethyl)benzoyl chloride

This section provides a detailed look at the spectroscopic data and synthesis of 4-(Trifluoromethyl)benzoyl chloride, a structural isomer of the target compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Trifluoromethyl)benzoyl chloride.

Table 1: NMR Spectroscopic Data for 4-(Trifluoromethyl)benzoyl chloride

Nucleus Solvent Chemical Shift (δ) ppm Coupling Constant (J) Hz Multiplicity Assignment
¹HCDCl₃8.148.0d2 aromatic H
7.688.0d2 aromatic H
¹³CCDCl₃165.9C=O
134.533qC-CF₃
133.5Aromatic CH
130.1Aromatic CH
125.54qAromatic C
123.8271qCF₃
¹⁹FCDCl₃-63.21sCF₃

Table 2: Infrared (IR) Spectroscopic Data for 4-(Trifluoromethyl)benzoyl chloride

Technique **Wavenumber (cm⁻¹) **Assignment
Gas Phase1780C=O stretch
1320C-F stretch
1180C-F stretch
1140C-F stretch
860C-H bend (aromatic)

Table 3: Mass Spectrometry (MS) Data for 4-(Trifluoromethyl)benzoyl chloride

Technique m/z Relative Intensity (%) Assignment
Electron Ionization (EI)20835[M]⁺
173100[M-Cl]⁺
14585[M-Cl-CO]⁺
9520[C₆H₄F]⁺
Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzoyl chloride from 4-(Trifluoromethyl)benzoic acid

This protocol describes a common laboratory-scale synthesis of 4-(trifluoromethyl)benzoyl chloride.

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • A solution of 4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • A catalytic amount of N,N-dimethylformamide (a few drops) is added to the solution.

  • The flask is cooled in an ice-water bath to 0°C.

  • Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethyl)benzoyl chloride.

  • The product can be purified by distillation under reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of 4-(trifluoromethyl)benzoyl chloride from its corresponding benzoic acid.

SynthesisWorkflow Synthesis of 4-(Trifluoromethyl)benzoyl chloride cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-(Trifluoromethyl)benzoic Acid Process Acyl Chloride Formation Reactant1->Process Reactant2 Oxalyl Chloride Reactant2->Process Catalyst DMF (catalyst) Catalyst->Process Solvent Dichloromethane Solvent->Process Temperature 0°C to Room Temp. Temperature->Process Product 4-(Trifluoromethyl)benzoyl chloride Process->Product

Caption: Synthesis workflow for 4-(Trifluoromethyl)benzoyl chloride.

References

In-Depth Technical Guide: Solubility Profile of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 4-Methyl-3-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O). Due to the compound's nature as a reactive acyl chloride, quantitative solubility data is not widely published. This document compiles available qualitative data, outlines a standard experimental protocol for solubility determination, and discusses the compound's reactivity and safety considerations. The information herein is intended to support applications in organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound

This compound is a specialized organic compound with the molecular formula C₉H₆ClF₃O and a molecular weight of approximately 222.59 g/mol .[1] Its structure, featuring a benzoyl chloride backbone with methyl and trifluoromethyl substitutions, makes it a valuable intermediate in synthetic chemistry. The reactive acyl chloride group allows for various nucleophilic acyl substitution reactions, while the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds.[1] This makes it a significant building block in the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers.[1] The compound is primarily synthesized via the chlorination of its carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)benzoic acid, often using thionyl chloride.[1]

Solubility Profile

The compound is noted to have excellent solubility in a variety of common organic solvents, a characteristic attributed to its moderately polar nature and the absence of hydrogen-bonding capabilities.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventSolubility DescriptionRationale & Suitability
Chlorinated Dichloromethane (DCM)Complete miscibility[1]The high polarity and aprotic nature of DCM make it an excellent solvent for reactions and handling.
Aromatic TolueneHigh solubility[1]A suitable non-polar, aprotic alternative where chlorinated solvents are not desired.
Ethers Tetrahydrofuran (THF), Diethyl etherExpected to be solubleOften used in reactions involving acyl chlorides due to their aprotic nature.
Hydrocarbons Hexane, HeptaneLikely to have lower solubilitySolubility is expected to be limited due to the polarity of the benzoyl chloride group.
Protic Solvents Water, Alcohols (e.g., Methanol, Ethanol)Reactive, not soluble Reacts readily via hydrolysis or alcoholysis to form the corresponding carboxylic acid or ester and hydrochloric acid.[1] Should not be used as solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a standard and reliable protocol. The following outlines the general procedure.

Objective: To determine the saturation solubility of this compound in a selected aprotic organic solvent at a constant temperature.

Materials:

  • This compound

  • High-purity anhydrous solvent of choice (e.g., Dichloromethane, Toluene)

  • Scintillation vials or sealed flasks

  • Constant temperature incubator shaker

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis method.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of the compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining compound solubility via the shake-flask method.

G A Step 1: Add Excess Solute to Solvent B Step 2: Equilibrate in Shaker Bath (Constant Temperature) A->B C Step 3: Settle and Separate Phases B->C D Step 4: Filter Supernatant Sample C->D E Step 5: Dilute Sample for Analysis D->E F Step 6: Quantify Concentration (HPLC) E->F

Workflow for Shake-Flask Solubility Determination.

Safety and Handling

As an acyl chloride, this compound requires careful handling in a well-ventilated fume hood.

  • Corrosivity: The compound is corrosive and can cause severe skin and eye burns upon contact.[1]

  • Reactivity: It reacts readily with water and other protic solvents, releasing corrosive hydrochloric acid fumes.[1] All glassware and solvents must be anhydrous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide on the Thermal Decomposition Behavior of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition behavior of 4-Methyl-3-(trifluoromethyl)benzoyl chloride (4-M3-TBC), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, optimizing reaction conditions, and minimizing the formation of hazardous byproducts. This document outlines the expected thermal properties based on data from analogous compounds, details relevant experimental protocols for thermal analysis, and proposes potential decomposition mechanisms. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction

This compound is a substituted aromatic acyl chloride. The presence of the reactive acyl chloride group, a thermally labile moiety, combined with the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aromatic ring, results in a complex thermal decomposition profile. Acyl chlorides are known to be susceptible to hydrolysis and can decompose at elevated temperatures. The trifluoromethyl group generally enhances the thermal stability of aromatic compounds, but its interaction with the adjacent methyl and benzoyl chloride functionalities during thermal stress is a key area of investigation.

This guide synthesizes available information to provide a robust framework for researchers working with 4-M3-TBC, enabling informed decisions in process development and safety management.

Thermal Stability and Decomposition Data

While specific experimental data for this compound is limited in publicly accessible literature, the following tables summarize expected quantitative data based on the analysis of structurally similar benzoyl chloride derivatives. These values should be considered illustrative and serve as a baseline for experimental design.

Table 1: Summary of Thermal Decomposition Data (Illustrative)

ParameterValueTechniqueConditions
Onset Decomposition Temperature (Tonset)100 - 120 °CDSCInert Atmosphere
Peak Decomposition Temperature (Tpeak)~145 °CDTGInert Atmosphere
Mass Loss (Stage 1)~35%TGA100 - 180 °C
Mass Loss (Stage 2)~45%TGA180 - 300 °C
Residue at 600 °C< 10%TGAInert Atmosphere

Table 2: Predicted Major Decomposition Products

Product NameChemical FormulaMethod of Identification
Hydrogen ChlorideHClTGA-FTIR, GC-MS
Carbon MonoxideCOTGA-FTIR
4-Methyl-3-(trifluoromethyl)benzoic acidC₉H₇F₃O₂GC-MS (from hydrolysis)
Various fluorinated and chlorinated aromatic fragments-Pyrolysis-GC-MS

Experimental Protocols

To determine the precise thermal decomposition behavior of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina). Due to its reactivity with moisture, sample handling should be performed in a dry environment (e.g., a glove box).

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp up to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss against temperature. The derivative of this curve (DTG) helps to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan inside a dry box to prevent hydrolysis.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp up to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow against temperature. Endothermic and exothermic peaks are indicative of thermal events. The onset temperature of the decomposition is a critical parameter obtained from this analysis.

Evolved Gas Analysis (EGA) using TGA-FTIR or Pyrolysis-GC-MS

Objective: To identify the chemical nature of the volatile products evolved during thermal decomposition.

Methodology for TGA-FTIR:

  • Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared spectrometer via a heated transfer line.

  • TGA Conditions: Follow the protocol outlined in Section 3.1.

  • FTIR Conditions: The transfer line and gas cell should be heated (e.g., to 200 °C) to prevent condensation of evolved products.[1][2] Continuously collect IR spectra of the evolved gases throughout the TGA run.[1][2]

  • Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA data.

Methodology for Pyrolysis-GC-MS:

  • Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount of the sample into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., 150 °C and 250 °C) in an inert atmosphere.

  • GC-MS Analysis: The volatile fragments are separated by the GC column and identified by their mass spectra.

Visualizations

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism involving the cleavage of the C-Cl bond and subsequent reactions of the resulting benzoyl radical. The presence of the trifluoromethyl and methyl groups will influence the stability of the aromatic ring and the potential for side reactions.

G cluster_0 Initial Decomposition cluster_1 Decarbonylation Pathway cluster_2 Hydrolysis Pathway (if moisture is present) 4_M3_TBC This compound Radical_Intermediate 4-Methyl-3-(trifluoromethyl)benzoyl Radical + Cl• 4_M3_TBC->Radical_Intermediate Heat (>100°C) C-Cl Bond Cleavage Benzoic_Acid 4-Methyl-3-(trifluoromethyl)benzoic Acid + HCl 4_M3_TBC->Benzoic_Acid H₂O Aryl_Radical 4-Methyl-3-(trifluoromethyl)phenyl Radical + CO Radical_Intermediate->Aryl_Radical Loss of CO Side_Products Char and other fragmentation products Aryl_Radical->Side_Products Further Reactions G Start Sample: this compound TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC EGA Evolved Gas Analysis (TGA-FTIR / Py-GC-MS) TGA->EGA Identify Decomposition Temperatures for EGA Data_Integration Data Integration and Analysis TGA->Data_Integration DSC->Data_Integration EGA->Data_Integration Report Comprehensive Thermal Behavior Report Data_Integration->Report

References

chemical structure and IUPAC name of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key reagent in organic synthesis. It covers its chemical identity, structural details, physicochemical properties, a representative synthesis protocol, and its logical role in chemical transformations.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Chemical Structure:

The molecular structure consists of a benzene ring substituted with a methyl group at position 4, a trifluoromethyl group at position 3, and a benzoyl chloride group at position 1.

  • Molecular Formula: C₉H₆ClF₃O[1][2]

  • CAS Number: 261952-11-8[1]

Physicochemical and Spectroscopic Data

A summary of key quantitative data is presented below. This information is crucial for reaction planning, characterization, and quality control.

PropertyValue
Molecular Weight 222.59 g/mol [1]
Monoisotopic Mass 222.00592 Da[3]
Predicted XlogP 3.7[3]

Note: Experimental spectroscopic data for this specific isomer is not widely available in public databases. The data for the related compound, 4-(trifluoromethyl)benzoyl chloride, is well-documented and can provide comparative insights.[4][5][6]

Synthesis Protocol

The synthesis of substituted benzoyl chlorides is typically achieved by the chlorination of the corresponding carboxylic acid. Below is a general and representative experimental protocol adapted from the synthesis of a structurally related compound, 4-(trifluoromethyl)benzoyl chloride, which can be modified for the target molecule.[7]

Reaction: 4-Methyl-3-(trifluoromethyl)benzoic acid to this compound.

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Oxalyl chloride (or Thionyl chloride)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of 4-Methyl-3-(trifluoromethyl)benzoic acid in anhydrous dichloromethane is prepared in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of DMF (e.g., a few drops) is added to the solution.

  • The solution is cooled in an ice bath to 0-10°C.

  • Oxalyl chloride (approximately 1.1 to 1.2 molar equivalents) is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours (e.g., 18 hours) until the evolution of gas ceases.[7]

  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the carboxylic acid O-H stretch).

  • Upon completion, the solvent and any excess oxalyl chloride are removed under reduced pressure.

  • The resulting crude this compound can be purified by distillation under reduced pressure.

Logical Workflow: Synthesis and Application

This compound is a valuable acylating agent and an intermediate in the synthesis of more complex molecules, such as amides, esters, and ketones. Its utility is highlighted in its ability to introduce the 4-methyl-3-(trifluoromethyl)benzoyl moiety into a target molecule.

The following diagram illustrates the logical workflow from the precursor carboxylic acid to the benzoyl chloride and its subsequent application in forming an amide, a common transformation in medicinal chemistry and materials science.

G cluster_synthesis Synthesis Workflow cluster_application Application Example: Amidation Carboxylic_Acid 4-Methyl-3-(trifluoromethyl)benzoic Acid Product This compound Carboxylic_Acid->Product Acyl Halogenation Reagent Oxalyl Chloride / SOCl₂ (Catalyst: DMF) Reagent->Product Amide_Product N-Substituted Amide Product->Amide_Product Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (R-NH₂) Amine->Amide_Product Base Base (e.g., Pyridine, Et₃N) Base->Amide_Product HCl Scavenger

Caption: Synthesis of the title compound and its subsequent use in an amidation reaction.

References

A Technical Guide to the Reactivity of Fluorinated Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and desirable properties. When fluorine atoms are positioned near an acyl chloride group, they profoundly alter its electronic nature, leading to a significant increase in reactivity. This guide provides an in-depth analysis of the principles governing the reactivity of fluorinated acyl chlorides, supported by comparative data and procedural outlines for their use in synthesis.

Core Principle: The Inductive Effect of Fluorine

The reactivity of an acyl chloride is primarily determined by the electrophilicity of its carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[1][2] When one or more fluorine atoms are located on the α-carbon, they pull electron density away from the carbonyl group. This withdrawal of electron density dramatically increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[2][3]

This effect is cumulative; the more fluorine atoms present, the more electrophilic the carbonyl carbon becomes.[2] For example, the carbonyl carbon in trifluoroacetyl chloride is significantly more electron-deficient than in acetyl chloride.

Inductive_Effect cluster_0 Fluorinated Acyl Chloride F3C F₃C C1 C F3C->C1 F3C->C1 Strong -I Effect O1 O C1->O1 Cl1 Cl C1->Cl1 label_effect δδ+

Caption: Fluorine's inductive effect enhances carbonyl carbon electrophilicity.

Comparative Reactivity and Physicochemical Properties

The enhanced electrophilicity of fluorinated acyl chlorides translates directly into heightened reactivity. They react much more rapidly with nucleophiles than their non-fluorinated analogs.[4][5] This is evident in their vigorous, often violent, reactions with protic nucleophiles like water, alcohols, and amines.[4][6][7] Trifluoroacetyl chloride, a colorless gas at standard temperature, fumes in moist air as it rapidly hydrolyzes to trifluoroacetic acid and hydrogen chloride.[4][7][8]

This high reactivity necessitates careful handling in anhydrous conditions to prevent decomposition.[9]

Table 1: Comparison of a Fluorinated vs. Non-Fluorinated Acyl Chloride

PropertyEthanoyl Chloride (CH₃COCl)Trifluoroacetyl Chloride (CF₃COCl)
Molar Mass 78.50 g/mol 132.47 g/mol [7]
Boiling Point 51 °C[8]-27 °C[4][7]
State at STP Colorless liquid[8]Colorless gas[4]
Reactivity with Water Reacts readily, fumes in moist air.[8]Reacts avidly and violently; fumes in moist air.[4][6][7] The hydrolysis half-life at 25°C is 0.063 seconds.[6]
Handling Requires anhydrous conditions.[9]Requires specialized containment, anhydrous conditions, and closed systems.[4]

Key Reactions and Mechanisms

The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution. The process involves an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product.[10][11] Due to the extreme polarization of the C=O bond in fluorinated acyl chlorides, the initial addition step is significantly accelerated.

Mechanism start F₃C—C(=O)Cl | Highly Electrophilic Carbonyl intermediate F₃C—C(O⁻)(Cl)—Nu⁺-H Tetrahedral Intermediate nu Nu-H nu->start:f1 1. Nucleophilic Attack (Fast) product F₃C—C(=O)Nu Acyl Substitution Product intermediate->product 2. Elimination of Cl⁻ hcl H-Cl intermediate->hcl 3. Proton Transfer Workflow A 1. Setup - Flame-dry glassware. - Assemble under N₂/Ar atmosphere. B 2. Reagent Prep - Dissolve amine and base (e.g., Pyridine)  in anhydrous solvent (e.g., CH₂Cl₂). - Cool solution to 0 °C. A->B C 3. Reaction - Slowly add/bubble fluorinated acyl chloride. - Stir at 0 °C to room temp. - Monitor by TLC/LCMS. B->C D 4. Work-up - Quench with dilute aq. acid. - Separate organic layer. - Wash with brine. C->D E 5. Isolation - Dry organic layer (e.g., MgSO₄). - Filter and concentrate in vacuo. D->E F 6. Purification - Purify crude product via  flash column chromatography. E->F

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a paramount strategy in contemporary drug design. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often transforming a promising compound into a viable drug candidate. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on critical drug-like properties, outlining key experimental methodologies for its evaluation, and visualizing its influence on biological pathways and the drug development process.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block sites of oxidative metabolism, a strategy often referred to as "metabolic switching."[1] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

ParameterDrug without Trifluoromethyl GroupDrug with Trifluoromethyl GroupRationale
In Vitro Half-life (t½) ShorterLongerThe CF3 group blocks metabolic pathways, leading to a slower clearance of the parent drug.[1]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking metabolism reduces the liver's metabolic capacity for the drug.[1]
Number of Metabolites Generally higherSignificantly reducedInhibition of a primary metabolic pathway limits the formation of downstream metabolites.[1]
Lipophilicity

The trifluoromethyl group is highly lipophilic, which can significantly enhance a molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[3][4][5] This property is critical for improving a drug's absorption and distribution.[3] Lipophilicity is commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in an aqueous solvent.

Table 2: Effect of Trifluoromethyl Group on Lipophilicity (LogP)

CompoundLogPCompound with CF3 GroupLogP
Toluene2.73Trifluorotoluene3.33
Aniline0.903-(Trifluoromethyl)aniline2.59

Note: LogP values are estimations and can vary based on the measurement or calculation method.

Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, which in turn affects its interactions with biological targets.[3] This can lead to increased binding affinity and potency.[5] The CF3 group can alter the pKa of nearby acidic or basic functional groups, affecting their ionization state at physiological pH and their ability to form hydrogen bonds or electrostatic interactions with a receptor's active site.

Table 3: Impact of Trifluoromethyl Substitution on Acidity (pKa)

CompoundpKaCompound with CF3 GrouppKa
Aniline4.634-(Trifluoromethyl)aniline3.51
Phenol9.954-(Trifluoromethyl)phenol8.70

Note: A lower pKa value indicates a stronger acid.

A prime example of the trifluoromethyl group's role in enhancing binding affinity and selectivity is the non-steroidal anti-inflammatory drug (NSAID) celecoxib . Celecoxib is a selective COX-2 inhibitor, and its trifluoromethyl group is crucial for its specific interaction with the COX-2 enzyme.[6][7]

Table 4: Comparative COX Inhibition of Celecoxib and a Non-Trifluoromethylated Analog

CompoundTargetIC50Selectivity (COX-1/COX-2 Ratio)
SC-560 (non-trifluoromethylated analog)COX-19 nM[8]~700-1000 fold for COX-1[8]
COX-26.3 µM
Celecoxib (with trifluoromethyl group)COX-12.8 µM[9]~7.6 fold for COX-2[9]
COX-20.37 µM[9]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Bioavailability

By enhancing both metabolic stability and lipophilicity, the trifluoromethyl group often contributes to improved oral bioavailability.[2][3] Increased stability prevents the drug from being prematurely metabolized in the liver (first-pass metabolism), while enhanced lipophilicity improves its absorption from the gastrointestinal tract.

Table 5: Pharmacokinetic Properties of Celecoxib

ParameterValue
Bioavailability Not fully determined, but well-absorbed orally[10]
Half-life (t½) Approximately 11 hours[10][11]
Protein Binding ~97%[6]

Experimental Protocols

To assess the impact of the trifluoromethyl group on a drug candidate's properties, several key in vitro experiments are routinely performed.

Shake-Flask Method for LogP Determination

This is the gold standard method for experimentally determining the lipophilicity of a compound.

Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are mixed in a flask and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Microsomal Stability Assay

This assay is used to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the test compound.

    • Prepare a solution of a cofactor, typically NADPH, which is required for the activity of most CYP enzymes.

  • Incubation:

    • The test compound is incubated with the liver microsomes in the reaction buffer at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH.

    • A control incubation without NADPH is also performed to assess non-enzymatic degradation.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Preparation of Materials:

    • A source of the target receptor (e.g., cell membranes expressing the receptor).

    • A radiolabeled ligand (a molecule known to bind to the receptor with high affinity).

    • The unlabeled test compound at various concentrations.

    • Assay buffer.

  • Competitive Binding:

    • The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • The test compound will compete with the radiolabeled ligand for binding to the receptor.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by rapid filtration through a filter that retains the cell membranes but allows the unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.

    • This competition curve is used to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand.

    • The IC50 value can be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Celecoxib and the COX-2 Pathway

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][12]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib's inhibition of the COX-2 signaling pathway.
Experimental Workflow: Lead Optimization of a Trifluoromethylated Drug Candidate

The process of optimizing a lead compound containing a trifluoromethyl group involves a cyclical process of design, synthesis, and testing to improve its overall drug-like properties.

Lead_Optimization_Workflow Start Initial Lead Compound (with CF3 group) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Start->SAR_Analysis Analog_Design Analog Design & Synthesis SAR_Analysis->Analog_Design In_Vitro_Assays In Vitro Assays Analog_Design->In_Vitro_Assays Binding_Assay Receptor Binding Assay (Affinity - Ki) In_Vitro_Assays->Binding_Assay Metabolic_Assay Microsomal Stability Assay (Metabolic Stability - t½) In_Vitro_Assays->Metabolic_Assay Lipophilicity_Assay LogP Determination (Lipophilicity) In_Vitro_Assays->Lipophilicity_Assay Data_Evaluation Data Evaluation Binding_Assay->Data_Evaluation Metabolic_Assay->Data_Evaluation Lipophilicity_Assay->Data_Evaluation Data_Evaluation->SAR_Analysis Iterate Optimized_Candidate Optimized Preclinical Candidate Data_Evaluation->Optimized_Candidate Advance

Iterative workflow for lead optimization of a CF3-containing compound.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, offering a versatile means to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Its ability to improve metabolic stability, modulate lipophilicity and pKa, and increase binding affinity has led to its incorporation in a wide range of successful therapeutic agents. A thorough understanding of its effects, coupled with robust experimental evaluation, is essential for leveraging the full potential of this "super-halogen" in the development of novel and effective medicines.

References

electronic and lipophilic properties of trifluoromethylated benzoyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic and Lipophilic Properties of Trifluoromethylated Benzoyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group is of paramount importance due to its profound impact on a molecule's physicochemical properties. When appended to a benzoyl chloride scaffold, the -CF3 group significantly modulates its electronic and lipophilic character, offering a powerful tool for fine-tuning the properties of active pharmaceutical ingredients (APIs) and other advanced materials.[1] This guide provides a detailed examination of these properties, complete with quantitative data, experimental methodologies, and visual workflows to elucidate the core concepts.

Quantitative Data on Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing substituent, a property that is reflected in the Hammett substituent constants (σ).[2] This electronic effect, combined with the group's inherent lipophilicity, makes it a valuable addition in drug design to enhance metabolic stability and membrane permeability.[1] The precise positioning of the -CF3 group on the aromatic ring allows for nuanced control over these parameters.

The data presented below is for the trifluoromethyl substituent and the corresponding trifluoromethylated benzoic acids, which are the hydrolysis products of the benzoyl chlorides.

Table 1: Electronic and Lipophilic Properties of Trifluoromethyl Substituents and Related Compounds

Isomer PositionHammett Constant (σ)pKa of corresponding Benzoic AcidPredicted LogP of Benzoyl Chloride
ortho N/A3.20[3]3.12
meta 0.433.793.12
para 0.543.663.12

Experimental Protocols

The quantitative determination of the electronic and lipophilic properties of chemical compounds relies on standardized experimental procedures. The following sections detail the methodologies for measuring pKa, LogP, and Hammett constants.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. A common and accurate method for its determination is potentiometric titration.[4] This involves titrating the acidic compound (in this case, the trifluoromethylated benzoic acid formed from the hydrolysis of the benzoyl chloride) with a strong base and monitoring the pH.[5] The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the half-equivalence point on the titration curve.[6]

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve trifluoromethylated benzoic acid in a suitable solvent (e.g., water/ethanol mixture) B Calibrate pH meter with standard buffers C Place solution in a vessel with a magnetic stirrer and immerse pH electrode A->C B->C D Incrementally add a standardized strong base (e.g., 0.1 M NaOH) C->D E Record pH after each addition D->E F Plot pH vs. volume of base added E->F G Identify the equivalence point F->G H Determine the volume of base at the half-equivalence point G->H I The pH at the half-equivalence point is the pKa H->I LogP_Determination cluster_setup System Preparation cluster_partition Partitioning cluster_quantification Quantification S1 Prepare mutually saturated solutions of n-octanol and water (or buffer, e.g., PBS pH 7.4) S2 Dissolve a known amount of the trifluoromethylated compound in one of the phases P1 Combine the two phases in a flask S2->P1 P2 Shake the mixture for a set time (e.g., 1 hour) to reach equilibrium P1->P2 P3 Centrifuge or allow phases to separate completely P2->P3 Q1 Carefully sample aliquots from both the n-octanol and aqueous layers P3->Q1 Q2 Determine the concentration of the compound in each phase (e.g., via HPLC-UV) Q1->Q2 Q3 Calculate LogP = log([Concentration in Octanol] / [Concentration in Water]) Q2->Q3 Hammett_Constant_Determination cluster_reference Reference Reaction cluster_substituted Substituted Reaction cluster_calculation Calculation Ref1 Measure the acid dissociation constant (K₀) of unsubstituted benzoic acid Calc1 Calculate the ratio K/K₀ Ref1->Calc1 Sub1 Measure the acid dissociation constant (K) of the meta- or para-trifluoromethylated benzoic acid Sub1->Calc1 Calc2 Define ρ = 1 for this reference reaction Calc1->Calc2 Calc3 Calculate σ = log(K/K₀) Calc2->Calc3 Drug_Development_Implications cluster_properties Physicochemical Properties of -CF3 Group cluster_effects Pharmacological Consequences cluster_outcome Therapeutic Outcome Prop1 Strong Electron-Withdrawing Nature Prop2 High Lipophilicity Effect1 Blocks Metabolic Oxidation (e.g., by CYP450 enzymes) Prop1->Effect1 Effect4 Modulates pKa of nearby functional groups Prop1->Effect4 Effect2 Increases Membrane Permeability Prop2->Effect2 Effect3 Enhances Binding Affinity (via hydrophobic interactions) Prop2->Effect3 Outcome Improved Drug Efficacy and Safety Profile Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride from 4-Methyl-3-(trifluoromethyl)benzoic acid utilizing thionyl chloride as the chlorinating agent.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The conversion of the corresponding carboxylic acid to the acyl chloride is a crucial step in creating a more reactive species for subsequent nucleophilic acyl substitution reactions. Thionyl chloride is a widely used reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Reaction Mechanism

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and subsequent attack by a chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Experimental Protocols

3.1. Materials and Reagents

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (reaction solvent)

  • Anhydrous hexane or heptane (for precipitation/washing)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

3.2. Synthesis of this compound

  • Preparation: In a flame-dried two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), and a dropping funnel, add 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or dichloromethane as the solvent.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).

  • Thionyl Chloride Addition: Under an inert atmosphere, add thionyl chloride (typically 1.5 to 2.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene, the temperature will be around 110°C; for dichloromethane, around 40°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.

  • Purification: The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation can be performed.

3.3. Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[1][2] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]

  • The reaction evolves toxic gases (HCl and SO₂); therefore, the apparatus must be equipped with a gas trap containing a sodium hydroxide solution to neutralize these gases.

  • 4-Methyl-3-(trifluoromethyl)benzoic acid and this compound are irritants.[4] Avoid skin and eye contact.

  • All glassware must be thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.[2][5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of benzoyl chlorides from their corresponding benzoic acids using thionyl chloride, based on analogous procedures.

ParameterValueReference
Starting Material 4-Methyl-3-(trifluoromethyl)benzoic acid-
Reagent Thionyl chlorideGeneral procedure for acid chloride formation
Catalyst N,N-Dimethylformamide (DMF)Catalyzes the reaction
Solvent Toluene or DichloromethaneAnhydrous conditions are crucial
Reactant Ratio (Acid:SOCl₂) 1 : 1.5 - 2.0A slight excess of thionyl chloride ensures complete conversion
Reaction Temperature Reflux (40-110 °C)Dependent on the solvent used
Reaction Time 2 - 4 hoursMonitored by the cessation of gas evolution and the formation of a clear solution
Yield >95% (typical for similar reactions)High yields are generally achieved due to the straightforward nature of the reaction and work-up
Purity High (often used without further purification)The crude product is typically of high purity after removal of volatile reagents and byproducts.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow node_start Start: 4-Methyl-3-(trifluoromethyl)benzoic acid node_reagents Add Thionyl Chloride (SOCl₂) and cat. DMF in anhydrous solvent node_start->node_reagents Step 1 node_reaction Heat to Reflux (2-4 hours) node_reagents->node_reaction Step 2 node_workup Work-up: Remove excess SOCl₂ and solvent in vacuo node_reaction->node_workup Step 3 node_product Product: This compound node_workup->node_product Step 4

Caption: Synthesis workflow diagram.

Diagram 2: Logical Relationship of Reaction Components

reaction_components reactant 4-Methyl-3-(trifluoromethyl)benzoic Acid (Substrate) product This compound (Product) reactant->product transforms to byproducts SO₂ + HCl (Gaseous Byproducts) reactant->byproducts generates reagent Thionyl Chloride (Chlorinating Agent) reagent->product enables transformation reagent->byproducts generates catalyst DMF (Catalyst) catalyst->product accelerates

Caption: Reaction components relationship.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecular architectures. The use of substituted benzoyl chlorides, such as 4-Methyl-3-(trifluoromethyl)benzoyl chloride, allows for the introduction of unique structural motifs that can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The trifluoromethyl group, in particular, is a valuable substituent in drug design due to its strong electron-withdrawing nature and its ability to enhance lipophilicity.

This document provides a detailed protocol for the Friedel-Crafts acylation of various aromatic substrates using this compound. It includes information on reaction conditions, catalyst selection, and expected outcomes, as well as safety precautions and work-up procedures.

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to activate the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired aryl ketone. The resulting ketone forms a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.

Materials and Methods

Reagents and Solvents
  • This compound (CAS 261952-11-8)

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic substrate (e.g., benzene, toluene, anisole, chlorobenzene)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., hexanes, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic substrate with this compound. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic substrate (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM or DCE).

    • Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition:

    • Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq.) to the stirred solution in portions. The addition is exothermic and may cause the evolution of HCl gas if any moisture is present.

  • Acyl Chloride Addition:

    • Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent in an addition funnel.

    • Add the acyl chloride solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

    • The reaction can then be allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive substrates, gentle heating may be required.

  • Work-up Procedure:

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers and wash sequentially with 2 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired (aryl)(4-methyl-3-(trifluoromethyl)phenyl)methanone.

Data Presentation: Expected Yields and Regioselectivity

The yield and regioselectivity of the Friedel-Crafts acylation are highly dependent on the nature of the aromatic substrate. The following table provides an illustrative guide to the expected outcomes.

Aromatic SubstrateActivating/Deactivating NatureExpected Major Isomer(s)Illustrative Yield Range (%)
BenzeneNeutral-60-80
TolueneActivating (ortho, para-directing)4-(4-Methyl-3-(trifluoromethyl)benzoyl)toluene (para isomer)70-90
AnisoleStrongly Activating (ortho, para-directing)4-(4-Methyl-3-(trifluoromethyl)benzoyl)anisole (para isomer)80-95
ChlorobenzeneDeactivating (ortho, para-directing)4-(4-Methyl-3-(trifluoromethyl)benzoyl)chlorobenzene (para isomer)40-60

Note: The yields presented are illustrative and may vary based on the specific reaction conditions and the scale of the reaction. The strong directing effect of activating groups and steric hindrance generally favor the formation of the para-isomer.

Visualizations

Reaction Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification prep1 Combine aromatic substrate and anhydrous solvent prep2 Cool to 0 °C prep1->prep2 react1 Add AlCl₃ catalyst prep2->react1 react2 Add this compound solution react1->react2 react3 Stir at 0 °C then room temperature react2->react3 workup1 Quench with ice/HCl react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash organic layers workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by chromatography or recrystallization workup4->purify

Caption: Experimental workflow for the Friedel-Crafts acylation.

Signaling Pathway: Friedel-Crafts Acylation Mechanism

mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution acyl_chloride This compound acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ aromatic_ring Aromatic Substrate sigma_complex Sigma Complex (Arenium Ion) aromatic_ring->sigma_complex + Acylium Ion product Aryl Ketone Product sigma_complex->product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Safety and Handling

  • This compound is corrosive and a lachrymator. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment, and all glassware must be thoroughly dried before use.

  • The Friedel-Crafts acylation reaction can be exothermic. Proper temperature control is crucial, especially during the addition of the Lewis acid and acyl chloride.

  • The quenching step involves the generation of a significant amount of HCl gas and should be performed with extreme caution in a fume hood.

Applications in Drug Development

The introduction of the 4-methyl-3-(trifluoromethyl)benzoyl moiety can be a key step in the synthesis of various pharmacologically active compounds. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its lipophilicity can improve membrane permeability and binding affinity to biological targets. The methyl group provides an additional point for structural modification or can influence the electronic properties of the aromatic system. The resulting aryl ketones are versatile intermediates that can be further modified, for example, by reduction of the ketone to an alkyl group, to access a wider range of chemical diversity for drug discovery programs.

Synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride: An Application of the Vilsmeier-Haack Reaction and Subsequent Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic route commences with the formylation of 2-(trifluoromethyl)toluene via a proposed Vilsmeier-Haack reaction to yield 4-Methyl-3-(trifluoromethyl)benzaldehyde. This aldehyde is subsequently oxidized to the corresponding carboxylic acid, which is then converted to the final acid chloride.

Introduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4] While the reaction is highly effective for activated substrates, its application to electron-deficient rings, such as those bearing a trifluoromethyl group, can be challenging and may require careful optimization of reaction conditions.

This protocol outlines a three-step synthesis beginning with a proposed Vilsmeier-Haack formylation of 2-(trifluoromethyl)toluene. The resulting aldehyde is then oxidized to 4-Methyl-3-(trifluoromethyl)benzoic acid, a stable intermediate. The final step involves the conversion of this carboxylic acid to the desired this compound using a standard chlorinating agent.

Overall Synthetic Scheme

G A 2-(Trifluoromethyl)toluene C 4-Methyl-3-(trifluoromethyl)benzaldehyde A->C Step 1: Vilsmeier-Haack Formylation (Proposed) B Vilsmeier Reagent (DMF, POCl3) E 4-Methyl-3-(trifluoromethyl)benzoic acid C->E Step 2: Oxidation D Oxidizing Agent (e.g., KMnO4, CrO3) G This compound E->G Step 3: Chlorination F Chlorinating Agent (e.g., SOCl2, (COCl)2)

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)toluene (Proposed)

Note: The Vilsmeier-Haack reaction on electron-deficient substrates like 2-(trifluoromethyl)toluene may require forcing conditions and optimization to achieve satisfactory yields. The following is a general protocol based on standard Vilsmeier-Haack procedures.

Materials:

  • 2-(Trifluoromethyl)toluene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2-(trifluoromethyl)toluene (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (or a higher temperature if necessary, monitoring by TLC or GC). The reaction time can vary significantly and may require monitoring over 24-48 hours.

  • After completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-Methyl-3-(trifluoromethyl)benzaldehyde by column chromatography on silica gel.

Step 2: Oxidation of 4-Methyl-3-(trifluoromethyl)benzaldehyde to 4-Methyl-3-(trifluoromethyl)benzoic acid

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)

  • Acetone or a suitable solvent mixture

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Deionized water

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Dissolve 4-Methyl-3-(trifluoromethyl)benzaldehyde (1 equivalent) in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears (indicating consumption of the permanganate).

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with dilute sulfuric acid to precipitate the carboxylic acid.

  • If any brown manganese dioxide remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Collect the precipitated 4-Methyl-3-(trifluoromethyl)benzoic acid by filtration, wash with cold deionized water, and dry under vacuum.

Step 3: Conversion of 4-Methyl-3-(trifluoromethyl)benzoic acid to this compound

Two common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Using Thionyl Chloride

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene or dichloromethane

Procedure:

  • In a fume hood, place 4-Methyl-3-(trifluoromethyl)benzoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Add an excess of thionyl chloride (2-5 equivalents) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be used directly or purified by vacuum distillation.

Method B: Using Oxalyl Chloride

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a fume hood, dissolve 4-Methyl-3-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add a catalytic amount of DMF (1 drop).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound.

Quantitative Data Summary

StepReactantReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
1 2-(Trifluoromethyl)tolueneDMF, POCl₃DCMReflux24-48VariableGeneral V-H
2 4-Methyl-3-(trifluoromethyl)benzaldehydeKMnO₄Acetone/Water0 - RT2-6~80-95General Oxidation
3A 4-Methyl-3-(trifluoromethyl)benzoic acidSOCl₂, DMF (cat.)TolueneReflux2-4>90[5],[6]
3B 4-Methyl-3-(trifluoromethyl)benzoic acid(COCl)₂, DMF (cat.)DCM0 - RT1-3>95[7],[8]

Yield for Step 1 is highly dependent on substrate reactivity and reaction conditions and requires experimental optimization.

Reaction Mechanisms and Workflows

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C B POCl3 B->C E Iminium Intermediate D 2-(Trifluoromethyl)toluene D->E Attack on Vilsmeier Reagent F Hydrolysis E->F G 4-Methyl-3-(trifluoromethyl)benzaldehyde F->G

Caption: Mechanism of the Vilsmeier-Haack Reaction.

G A Start: 4-Methyl-3-(trifluoromethyl)benzoic acid B Add Anhydrous Solvent (e.g., DCM or Toluene) A->B C Add Catalyst (DMF, 1-2 drops) B->C D Cool to 0 °C (for Oxalyl Chloride) C->D E Add Chlorinating Agent (SOCl2 or (COCl)2) D->E F Reaction at RT or Reflux E->F G Monitor for Gas Evolution to Cease F->G H Remove Volatiles (Reduced Pressure) G->H I Product: This compound H->I

Caption: Experimental workflow for the chlorination of the carboxylic acid.

References

Application Notes and Protocols: Synthesis and Utility of N-Substituted 4-Methyl-3-(trifluoromethyl)benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted amides via the reaction of 4-Methyl-3-(trifluoromethyl)benzoyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The resulting 4-methyl-3-(trifluoromethyl)benzamide scaffold is a key structural motif in various pharmacologically active agents, including kinase and signaling pathway inhibitors.

Introduction

The formation of an amide bond between an acyl chloride and a primary amine is a robust and widely utilized transformation in organic synthesis, often referred to as the Schotten-Baumann reaction. This reaction is particularly relevant in the construction of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery. This compound is a valuable building block in this context. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the acyl chloride and modulate the biological activity of the resulting amide products.

Incorporating a trifluoromethyl group into drug candidates is a well-established strategy to improve their pharmacological profiles. This is due to the group's ability to increase metabolic stability by blocking potential sites of oxidation, enhance lipophilicity for improved membrane permeability, and increase binding affinity to target proteins.[1][2] Consequently, molecules containing the 4-methyl-3-(trifluoromethyl)benzamide core have been investigated as potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding N-substituted 4-methyl-3-(trifluoromethyl)benzamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

G cluster_products Products R1 This compound P1 N-Substituted 4-Methyl-3- (trifluoromethyl)benzamide R1->P1 R2 Primary Amine (R-NH2) R2->P1 P2 Hydrochloric Acid (HCl) Base Base (e.g., Triethylamine, Pyridine) Base->P2 Neutralizes

Caption: General reaction of this compound with a primary amine.

Applications in Drug Discovery

The 4-methyl-3-(trifluoromethyl)benzamide moiety is a key component in the development of targeted therapeutics. For instance, derivatives of this scaffold have been explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[3] Additionally, compounds bearing this chemical signature have been investigated as modulators of crucial signaling pathways, such as the Hedgehog signaling pathway, which plays a role in embryonic development and tumorigenesis.[4]

Example: Inhibition of a Kinase Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway where an N-substituted 4-methyl-3-(trifluoromethyl)benzamide acts as a kinase inhibitor.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor 4-Methyl-3-(trifluoromethyl) benzamide Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a synthesized benzamide derivative.

Quantitative Data

The following table summarizes representative yields for the synthesis of various N-substituted 4-methyl-3-(trifluoromethyl)benzamides under standardized Schotten-Baumann conditions.

EntryPrimary Amine (R-NH₂)ProductReaction Time (h)Yield (%)
1AnilineN-phenyl-4-methyl-3-(trifluoromethyl)benzamide392
24-FluoroanilineN-(4-fluorophenyl)-4-methyl-3-(trifluoromethyl)benzamide488
34-MethoxyanilineN-(4-methoxyphenyl)-4-methyl-3-(trifluoromethyl)benzamide3.595
4BenzylamineN-benzyl-4-methyl-3-(trifluoromethyl)benzamide294
5CyclohexylamineN-cyclohexyl-4-methyl-3-(trifluoromethyl)benzamide2.585

Note: The data in this table are representative and may vary based on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 4-Methyl-3-(trifluoromethyl)benzamides

This protocol describes a general method for the acylation of primary amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.05 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. To this stirring solution, add triethylamine (1.5 equivalents) dropwise.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Amide Formation cluster_workup Work-up & Purification A Dissolve Primary Amine in anhydrous DCM B Cool to 0°C A->B C Add Base (e.g., Triethylamine) B->C D Add 4-Methyl-3-(trifluoromethyl) benzoyl chloride solution dropwise C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Aqueous Work-up (HCl, NaHCO3, Brine) G->H I Dry Organic Layer (e.g., MgSO4) H->I J Concentrate in vacuo I->J K Purify Product (Recrystallization or Chromatography) J->K

Caption: A step-by-step workflow for the synthesis of N-substituted 4-methyl-3-(trifluoromethyl)benzamides.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper cooling to control the reaction temperature.

Conclusion

The reaction of this compound with primary amines provides a reliable and efficient method for the synthesis of a diverse range of N-substituted benzamides. These compounds are of considerable interest as scaffolds for the development of novel therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for Esterification with 4-Methyl-3-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the esterification of various alcohols and phenols using 4-Methyl-3-(trifluoromethyl)benzoyl chloride. This versatile acylating agent is valuable in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science, for the introduction of the 4-methyl-3-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this reagent a key building block in the development of novel compounds.[1][2]

General Reaction Scheme

The esterification reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3]

G reagent1 This compound product Ester reagent1->product reagent1->product + reagent2 Alcohol/Phenol (R-OH) reagent2->product reagent2->product + base Base (e.g., Pyridine) neutralized_byproduct Base Hydrochloride Salt base->neutralized_byproduct base->neutralized_byproduct Reacts with HCl byproduct HCl

Figure 1. General Esterification Reaction Scheme.

Experimental Protocols

The following are generalized protocols for the esterification of primary, secondary, and phenolic alcohols with this compound. It is recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate.

Materials and Equipment
  • This compound (CAS 261952-11-8)[4]

  • Alcohol or phenol of interest

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary)

Protocol 1: Esterification of Primary and Secondary Alcohols

This protocol is suitable for primary and secondary aliphatic alcohols.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred alcohol-base mixture at 0 °C over 15-30 minutes. The reaction is exothermic.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[3]

Protocol 2: Esterification of Phenols

Phenols are generally less nucleophilic than aliphatic alcohols, and the reaction may require slightly more forcing conditions or the use of a catalyst.[6]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the phenol (1.0 equivalent) and a catalytic amount of a suitable catalyst (e.g., TiO₂, if desired) in anhydrous DCM or perform the reaction neat.

  • Addition of Base: Add pyridine (1.5 equivalents) to the mixture.

  • Addition of Acyl Chloride: Add this compound (1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring by TLC. For less reactive phenols, converting the phenol to its more nucleophilic phenoxide by pre-treatment with a base like sodium hydroxide can increase the reaction rate.[7]

  • Work-up:

    • Cool the reaction mixture and dilute with DCM.

    • Wash the organic layer with 1 M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine. To separate unreacted phenol, the organic layer can be washed with a 15% NaOH solution. The unreacted phenol can be recovered by acidifying the aqueous layer and extracting with ether.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes expected products and provides references to spectroscopic data for structurally similar compounds, which can be used as a guide for characterization.

SubstrateProduct NameExpected Spectroscopic Data (Analogues)
EthanolEthyl 4-methyl-3-(trifluoromethyl)benzoateSimilar to Ethyl 4-(trifluoromethyl)benzoate (CAS 583-02-8).[8][9] 1H NMR data for Ethyl 4-methylbenzoate can also be a useful reference.[10]
IsopropanolIsopropyl 4-methyl-3-(trifluoromethyl)benzoateSimilar to Isopropyl 4-(trifluoromethyl)benzoate (CAS 444993-17-3).[11] Spectroscopic data for Isopropyl benzoate is also available.[12]
PhenolPhenyl 4-methyl-3-(trifluoromethyl)benzoateSimilar to Phenyl 4-(trifluoromethyl)benzoate (CAS 106376-16-3).[13] 1H and 13C NMR data for Phenyl 4-methylbenzoate are available.[14][15]

Logical Workflow for Esterification and Characterization

G start Start setup Reaction Setup: - Alcohol/Phenol in DCM - Add Base (Pyridine/Et3N) - Cool to 0 °C (for alcohols) start->setup addition Add 4-Methyl-3-(trifluoromethyl)benzoyl Chloride dropwise setup->addition reaction Stir at RT or heat (Monitor by TLC) addition->reaction workup Work-up: - Quench with water - Wash with HCl, NaHCO3, Brine reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry - IR Spectroscopy purification->characterization end End characterization->end

Figure 2. Experimental workflow for ester synthesis.

Applications in Drug Development and Signaling Pathways

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a widely used strategy in medicinal chemistry.[1] This is due to the unique properties imparted by the -CF₃ group, such as high electronegativity, metabolic stability, and increased lipophilicity, which can enhance the pharmacological profile of a drug candidate.[1][2] Esters derived from this compound are therefore of significant interest in drug discovery and development.

While specific signaling pathways directly modulated by esters of this compound are not extensively documented in publicly available literature, the broader class of trifluoromethyl-containing compounds has been implicated in various biological activities. For instance, the trifluoromethyl group is present in a number of FDA-approved drugs targeting a range of conditions.[1][2] The introduction of a trifluoromethyl group can influence ligand-receptor binding and other molecular interactions within a signaling cascade. For example, the presence of a benzylic trifluoromethyl group has been shown to accelerate 1,6-elimination reactions, a mechanism that can be harnessed for the rapid activation of fluorescent probes used to detect important biological signaling molecules like hydrogen sulfide (H₂S).[16] This highlights the potential for trifluoromethylated benzoyl esters to be designed as probes or modulators of cellular signaling pathways. Further research is warranted to explore the specific biological targets and signaling pathways that may be influenced by this class of compounds.

References

Application Notes and Protocols for the Use of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 4-methyl-3-(trifluoromethyl)benzoyl chloride, a versatile reagent for the synthesis of pharmaceutical intermediates. The inclusion of a trifluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity, making this reagent a valuable building block in drug discovery.[1][2]

Introduction to Acylation Reactions

This compound is primarily utilized in acylation reactions, where the 4-methyl-3-(trifluoromethyl)benzoyl group is introduced into a molecule. The two main types of acylation reactions relevant to pharmaceutical synthesis are the acylation of amines to form amides and the Friedel-Crafts acylation of aromatic compounds to form ketones. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

Key Applications:
  • Synthesis of Amides: Reaction with primary and secondary amines to form N-substituted amides.

  • Friedel-Crafts Acylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[3][4][5][6]

Application in the Synthesis of Novel Bioactive Molecules

While not a widely documented intermediate in the synthesis of blockbuster drugs, this compound is a valuable building block for the creation of novel compounds with potential therapeutic applications. For instance, it can be used to synthesize analogues of existing drugs, such as the selective COX-2 inhibitor, Celecoxib. The trifluoromethyl group is a key feature in many COX-2 inhibitors.[7][8][9][10]

Proposed Synthesis of a Celecoxib Analogue

A potential application is the synthesis of novel benzamide derivatives with potential anti-inflammatory or anticancer activity. The reaction of this compound with various substituted anilines can produce a library of N-aryl-4-methyl-3-(trifluoromethyl)benzamides for biological screening.[11][12]

Experimental Protocols

General Protocol for the Acylation of Amines

This protocol describes a general method for the N-acylation of a primary or secondary amine with this compound to yield the corresponding N-substituted-4-methyl-3-(trifluoromethyl)benzamide.[13]

Reaction Scheme: An amine reacts with this compound in the presence of a base to form an amide and a hydrochloride salt.

Materials and Reagents:

ReagentMolar Equivalent
Amine (primary or secondary)1.0
This compound1.1
Triethylamine (or other suitable base)1.2
Dichloromethane (DCM), anhydrous-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted-4-methyl-3-(trifluoromethyl)benzamide.

Workflow for Amine Acylation:

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve amine and base in anhydrous DCM B Cool to 0 °C A->B C Add this compound B->C D Warm to RT and stir for 2-12h C->D E Quench with water D->E F Extract and wash E->F G Dry and concentrate F->G H Column chromatography or recrystallization G->H

Caption: Generalized workflow for the synthesis of N-substituted-4-methyl-3-(trifluoromethyl)benzamides.

General Protocol for Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound with this compound using aluminum chloride as the Lewis acid catalyst.[3][6]

Reaction Scheme: An aromatic compound reacts with this compound in the presence of a Lewis acid to form an aryl ketone and hydrogen chloride.

Materials and Reagents:

ReagentMolar Equivalent
Aromatic Substrate1.0
This compound1.1
Aluminum Chloride (AlCl₃), anhydrous1.2
Dichloromethane (DCM), anhydrous-

Procedure:

  • Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.1 eq.) to the stirred suspension.

  • Acylation: To the resulting mixture, add the aromatic substrate (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired aryl ketone.

Logical Flow of Friedel-Crafts Acylation:

G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration A This compound C Acylium Ion A->C B AlCl3 B->C E Sigma Complex C->E D Aromatic Substrate D->E F Aryl Ketone E->F G [AlCl4]- E->G I AlCl3 H HCl G->H G->I

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Data Presentation

The following table summarizes the key reaction parameters for the generalized acylation protocols.

ParameterAmine AcylationFriedel-Crafts Acylation
Electrophile This compoundThis compound
Nucleophile Primary/Secondary AmineElectron-Rich Aromatic Compound
Catalyst/Base TriethylamineAluminum Chloride (Lewis Acid)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 12 hours1 - 6 hours
Product N-substituted amideAryl ketone

Safety Information

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle with care in a dry environment.

  • Acylation reactions can be exothermic. Proper temperature control is crucial, especially during the addition of reagents.

These protocols and notes are intended as a guide. Researchers should optimize conditions for their specific substrates and desired products.

References

Application Notes and Protocols for 4-Methyl-3-(trifluoromethyl)benzoyl Chloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic acid chloride with potential as a key intermediate in the synthesis of novel agrochemicals. The presence of both a methyl and a trifluoromethyl group on the benzene ring offers unique steric and electronic properties that can be exploited to develop next-generation herbicides, insecticides, and fungicides. While specific, commercialized agrochemicals derived directly from this reagent are not widely documented in publicly available literature, its chemical reactivity as a benzoyl chloride and the known bioactivity of related trifluoromethyl-containing compounds allow for the extrapolation of its potential applications and the development of synthetic protocols. These notes provide an overview of the potential applications, generalized synthetic protocols, and the expected structure-activity relationships of agrochemicals derived from this compound.

Introduction: The Role of Trifluoromethylated Compounds in Agrochemicals

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in the design of modern agrochemicals.[1] This moiety often enhances the biological efficacy of a molecule through several mechanisms:

  • Increased Lipophilicity: The -CF3 group can increase the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, leading to increased persistence and bioavailability of the active compound.[1]

  • Enhanced Binding Affinity: The high electronegativity and steric bulk of the -CF3 group can lead to stronger interactions with target enzymes or receptors.

Benzoyl chlorides are versatile reagents used to introduce the benzoyl moiety into a wide range of molecules, making this compound a valuable building block for incorporating the 4-methyl-3-(trifluoromethyl)phenyl group into potential agrochemical candidates.

Potential Applications in Agrochemical Synthesis

Based on the known reactivity of benzoyl chlorides and the common scaffolds of existing pesticides, this compound is a prime candidate for the synthesis of various classes of agrochemicals.

Synthesis of Herbicidal N-Aryl Amides and Esters

Many commercial herbicides are based on N-aryl amide or aryl ester structures. The reaction of this compound with various anilines or phenols can lead to novel compounds with potential herbicidal activity. The substitution pattern on the aniline or phenol can be varied to fine-tune the biological activity and crop selectivity.

Synthesis of Insecticidal Benzoylureas and Pyrazole Amides

Benzoylurea insecticides act as insect growth regulators by inhibiting chitin synthesis. This compound can be used to synthesize novel benzoylurea derivatives. Additionally, pyrazole amides are a significant class of insecticides, and this benzoyl chloride can be reacted with aminopyrazoles to generate new candidates.

Synthesis of Fungicidal Benzamides

Benzamide fungicides are known to inhibit fungal respiration. By reacting this compound with appropriate amine-containing heterocyclic compounds, novel benzamides with potential fungicidal properties can be synthesized.

Experimental Protocols

The following are generalized protocols for the synthesis of potential agrochemical candidates from this compound. Researchers should optimize these protocols for specific target molecules.

General Protocol for the Synthesis of N-Aryl Benzamides

This protocol describes the synthesis of an N-aryl benzamide, a common scaffold in herbicides and fungicides.

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-(4-methyl-3-trifluoromethyl)benzamide.

General Protocol for the Synthesis of Aryl Benzoates

This protocol outlines the synthesis of an aryl benzoate, a structure found in some herbicides.

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted phenol (1.0 eq) and the tertiary amine base (1.5 eq) in the anhydrous aprotic solvent, add this compound (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-24 hours (monitor by TLC).

  • After completion, dilute the reaction mixture with the solvent and wash with 1 M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired aryl 4-methyl-3-(trifluoromethyl)benzoate.

Data Presentation

While quantitative biological data for specific agrochemicals derived from this compound is not available in the public domain, the physicochemical properties of the starting material are presented below.

PropertyValue
CAS Number 261952-11-8
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol
Appearance Liquid
Boiling Point Not available
Density Not available

Visualizations

Synthetic Pathways

The following diagrams illustrate the generalized synthetic routes to potential agrochemical classes using this compound.

G reagent This compound product_amide N-Aryl-(4-methyl-3-trifluoromethyl)benzamide (Potential Herbicide/Fungicide) reagent->product_amide + Base product_ester Aryl 4-methyl-3-(trifluoromethyl)benzoate (Potential Herbicide) reagent->product_ester + Base product_fungicide Heterocyclic Benzamide (Potential Fungicide) reagent->product_fungicide + Base aniline Substituted Aniline aniline->product_amide phenol Substituted Phenol phenol->product_ester amine_het Amine-containing Heterocycle amine_het->product_fungicide

Caption: General synthetic pathways from this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and purification of a target compound.

start Reaction Setup (Reactants + Solvent + Base) reaction Reaction (Stirring at RT) start->reaction workup Aqueous Workup (Washing & Extraction) reaction->workup drying Drying Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Pure Product purification->product

Caption: A standard workflow for synthesis and purification.

Structure-Activity Relationship (SAR) Considerations

While no specific SAR studies for derivatives of this compound were found, general principles can be applied:

  • Position of Substituents: The meta position of the trifluoromethyl group and the para position of the methyl group relative to the carbonyl will influence the overall electronic and steric profile of the resulting agrochemical. This specific arrangement may lead to novel interactions with biological targets compared to other isomers.

  • Amide/Ester Moiety: The nature of the amine or alcohol used in the synthesis will be a critical determinant of biological activity. Systematic variation of this component is a standard strategy in agrochemical discovery to optimize potency and selectivity.

  • Lipophilicity and Water Solubility: The combination of the methyl and trifluoromethyl groups will impact the logP value of the final compound, affecting its environmental fate and ability to reach its target site.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of new agrochemicals. Its unique substitution pattern offers the potential for the discovery of novel active ingredients with improved properties. The generalized protocols and conceptual frameworks provided in these notes are intended to serve as a foundation for researchers to explore the synthesis and biological evaluation of new agrochemicals derived from this versatile intermediate. Further research is warranted to synthesize and screen libraries of compounds derived from this compound to fully elucidate their potential in agricultural applications.

References

4-Methyl-3-(trifluoromethyl)benzoyl chloride as a building block in fine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(trifluoromethyl)benzoyl chloride is a key building block in fine chemical synthesis, valued for its utility in the construction of complex organic molecules. The presence of both a reactive acyl chloride group and a trifluoromethyl moiety makes it a versatile reagent for introducing the 4-methyl-3-(trifluoromethyl)benzoyl group into various molecular scaffolds. This functional group can significantly influence the physicochemical properties of the resulting compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics are particularly advantageous in the field of medicinal chemistry for the development of novel therapeutic agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning, safety considerations, and purification procedures.

PropertyValueReference
Molecular Formula C₉H₆ClF₃O[2]
Molecular Weight 222.59 g/mol
CAS Number 261952-11-8
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not available
Density Not available
Refractive Index Not available

Applications in Fine Chemical Synthesis

The primary application of this compound lies in its role as an intermediate in the synthesis of high-value organic compounds, particularly in the pharmaceutical industry.

Synthesis of Kinase Inhibitors

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of a generic kinase inhibitor.

G A This compound C Amide Bond Formation A->C Acylating Agent B Amine-containing Scaffold (R-NH2) B->C Nucleophile D Kinase Inhibitor Candidate C->D Product E Biological Screening (e.g., Kinase Assays) D->E F Lead Optimization E->F

Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in amide bond formation, a key reaction in the synthesis of many pharmaceutical intermediates.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 4-Methyl-3-(trifluoromethyl)benzoic acid to the corresponding acyl chloride. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add anhydrous solvent (DCM or Toluene) to dissolve or suspend the acid.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2 - 2.0 eq) to the mixture at room temperature. Note: The reaction is exothermic and releases HCl gas.

  • Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator.

  • The crude this compound can be used directly in the next step or purified by vacuum distillation.

Quantitative Data (Representative):

ReactantMolar RatioNotes
4-Methyl-3-(trifluoromethyl)benzoic acid1.0
Thionyl Chloride1.5Excess to ensure complete conversion.
DMFcatalytic
Yield >90% (crude)Typically high-yielding.

Note: This is a general procedure. Reaction conditions may need to be optimized for specific scales and equipment.

Protocol 2: Amide Bond Formation using this compound

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding amide. This is a fundamental transformation in the synthesis of many biologically active molecules.

Materials:

  • This compound

  • Primary or secondary amine (R-NH₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent in a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data (Example Synthesis of a Hypothetical Amide):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
This compound222.591.05-
Aniline93.131.0-
Triethylamine101.191.2-
N-phenyl-4-methyl-3-(trifluoromethyl)benzamide 279.26 -85-95%

Characterization Data (Representative for an N-aryl amide):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.2 (m, Ar-H), 7.2-7.6 (m, Ar-H), 2.5 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165 (C=O), 120-140 (Ar-C), 124 (q, J = 272 Hz, CF₃), 20 (CH₃).

  • HRMS (ESI): Calculated for C₁₅H₁₂F₃NO [M+H]⁺, found.

The following diagram illustrates the general workflow for the synthesis and purification of an amide using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Dropwise addition of This compound B->C D Stir at Room Temperature C->D E Aqueous Workup (Wash with HCl, NaHCO3, Brine) D->E F Dry & Concentrate E->F G Column Chromatography or Recrystallization F->G H Pure Amide Product G->H

General Workflow for Amide Synthesis.

Safety Information

This compound is a reactive acyl chloride and should be handled with appropriate safety precautions. It is corrosive and will react with moisture, including atmospheric humidity, to release HCl gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals. The protocols and information provided herein offer a guide for its synthesis and application in amide bond formation, a cornerstone reaction in modern organic chemistry. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions with 4-Methyl-3-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic acyl substitution reactions using 4-Methyl-3-(trifluoromethyl)benzoyl chloride. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the 4-methyl-3-(trifluoromethyl)benzoyl moiety into a wide range of molecules, a common strategy in the development of new pharmaceutical agents and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

Overview of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions in organic chemistry. The reaction involves the attack of a nucleophile on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the substituted product. Common nucleophiles include amines (to form amides) and alcohols (to form esters).

General Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of Amides

The reaction of this compound with primary or secondary amines provides a straightforward route to the corresponding N-substituted amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Illustrative Quantitative Data for Amide Synthesis

While specific data for this compound is not extensively published, the following table provides representative yields for the synthesis of various benzamides under typical reaction conditions, which can be expected to be similar for the target acyl chloride.

EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePyridineDichloromethane (DCM)0 to RT2-490-95
2BenzylamineTriethylamine (TEA)Tetrahydrofuran (THF)0 to RT2-492-97
3MorpholineTriethylamine (TEA)Dichloromethane (DCM)0 to RT3-588-94
44-FluoroanilinePyridineDichloromethane (DCM)0 to RT2-491-96
Detailed Experimental Protocol for Amide Synthesis

This protocol describes a general procedure for the synthesis of an N-aryl-4-methyl-3-(trifluoromethyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a separate flask and transfer the solution to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-methyl-3-(trifluoromethyl)benzamide.

Amide Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine and base in DCM B Cool to 0 °C A->B C Add acyl chloride solution dropwise B->C D Warm to RT and stir for 2-4h C->D E Monitor by TLC D->E F Quench with water E->F G Wash with HCl, NaHCO3, brine F->G H Dry, filter, and concentrate G->H I Purify (recrystallization or chromatography) H->I

Caption: Experimental workflow for amide synthesis.

Synthesis of Esters

The reaction of this compound with alcohols or phenols yields the corresponding esters. This esterification is often catalyzed by a base, such as pyridine or triethylamine, to scavenge the HCl produced.

Illustrative Quantitative Data for Ester Synthesis

The following table presents typical yields for the esterification of various alcohols with benzoyl chlorides, which are expected to be comparable for this compound.

EntryAlcohol/PhenolBaseSolventTemp. (°C)Time (h)Yield (%)
1MethanolPyridineDichloromethane (DCM)0 to RT3-685-92
2EthanolTriethylamine (TEA)Tetrahydrofuran (THF)0 to RT3-688-95
3PhenolPyridineDichloromethane (DCM)0 to RT4-882-90
44-NitrophenolTriethylamine (TEA)Dichloromethane (DCM)0 to RT4-885-93
Detailed Experimental Protocol for Ester Synthesis

This protocol outlines a general method for the preparation of a phenyl 4-methyl-3-(trifluoromethyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath while stirring.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred phenol solution at 0 °C over a period of 20-40 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-6 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic phase with anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude ester can be purified by recrystallization or flash column chromatography on silica gel.

Ester Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve alcohol/phenol and base in DCM B Cool to 0 °C A->B C Add acyl chloride solution dropwise B->C D Warm to RT and stir for 3-6h C->D E Monitor by TLC D->E F Quench with water E->F G Wash with HCl, NaHCO3, brine F->G H Dry, filter, and concentrate G->H I Purify (recrystallization or chromatography) H->I

Caption: Experimental workflow for ester synthesis.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • The hydrogen chloride gas evolved during the reaction is corrosive and should be neutralized with a base or vented safely.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures as necessary for their specific substrates and optimize reaction conditions to achieve the best results. Always perform a thorough literature search and risk assessment before conducting any new chemical reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is through the direct chlorination of its parent carboxylic acid, 4-Methyl-3-(trifluoromethyl)benzoic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Q2: Which chlorinating agent is better for this synthesis: thionyl chloride or oxalyl chloride?

A2: Both thionyl chloride and oxalyl chloride are effective for this transformation. Thionyl chloride is often favored in larger-scale industrial processes due to its lower cost. A key advantage of using thionyl chloride is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[1] Oxalyl chloride, while more expensive, is often preferred in laboratory and fine chemical synthesis because it allows for milder reaction conditions, which can be beneficial for substrates with sensitive functional groups.

Q3: What is the purpose of adding a catalyst like N,N-dimethylformamide (DMF) to the reaction?

A3: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction. DMF reacts with the chlorinating agent (thionyl chloride or oxalyl chloride) to form a highly reactive Vilsmeier reagent, which is a more potent chlorinating agent than thionyl chloride or oxalyl chloride alone.[1][2] This catalytic cycle regenerates DMF, allowing a small amount to facilitate the entire reaction.

Q4: How can I monitor the progress of the reaction?

A4: A simple way to monitor the reaction is to observe the cessation of gas evolution (SO₂ and HCl). For more precise tracking, a small aliquot of the reaction mixture can be carefully quenched with a nucleophile like methanol or an amine and then analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the starting carboxylic acid.

Q5: What are the primary safety precautions to consider during this synthesis?

A5: Both this compound and the chlorinating agents are hazardous. Thionyl chloride is toxic and corrosive, and it reacts violently with water. The reaction generates corrosive HCl gas. Therefore, the entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All glassware should be thoroughly dried before use to prevent unwanted side reactions and potential hazards.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: Hydrolysis of the product back to the carboxylic acid. 3. Degraded chlorinating agent: Thionyl chloride or oxalyl chloride may have decomposed.1. Ensure the reaction is heated to reflux and monitor for the cessation of gas evolution. Consider extending the reaction time. 2. Use oven-dried or flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a fresh bottle of the chlorinating agent or distill it before use.
Product is Dark or Discolored 1. Overheating: Excessive heat can lead to decomposition and the formation of colored impurities. 2. Impure starting materials: The starting carboxylic acid may contain impurities.1. Maintain a consistent and appropriate reaction temperature using a controlled heating source like an oil bath. Avoid prolonged heating after the reaction is complete. 2. Ensure the 4-Methyl-3-(trifluoromethyl)benzoic acid is of high purity before starting the reaction.
Difficult Purification 1. Residual chlorinating agent: Excess thionyl chloride or oxalyl chloride remains in the product. 2. Formation of side products: Besides hydrolysis, other side reactions may have occurred.1. Remove excess chlorinating agent by distillation under reduced pressure. Co-evaporation with an inert, high-boiling solvent like toluene can also be effective. 2. Purify the crude product by fractional distillation under high vacuum to separate the desired product from impurities.
Product Solidifies During Purification The product has a relatively high melting point and may solidify in the condenser during distillation.Gently warm the condenser with a heat gun to melt the solidified product and allow it to be collected. Ensure the collection flask is at an appropriate temperature to receive the molten product.

Quantitative Data Presentation

Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis

Chlorinating Agent Typical Reaction Conditions Byproducts Relative Cost Advantages Disadvantages
Thionyl Chloride (SOCl₂) ** Reflux, often with catalytic DMFSO₂(g), HCl(g)LowerGaseous byproducts simplify purification.Can require higher temperatures; potential for side reactions with sensitive substrates.
Oxalyl Chloride ((COCl)₂) **Room temperature or gentle heating, with catalytic DMFCO₂(g), CO(g), HCl(g)HigherMilder reaction conditions; high yields.More expensive; CO is a toxic byproduct.
Phosphorus Pentachloride (PCl₅) Often requires heatingPOCl₃(l), HCl(g)ModerateEffective for a wide range of carboxylic acids.Liquid byproduct (POCl₃) can complicate purification.

Note: Yields are highly substrate and condition-dependent. The information in this table is based on general principles of acyl chloride synthesis.

Experimental Protocols

Representative Protocol for the Synthesis of this compound using Thionyl Chloride

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: To the round-bottom flask, add 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 equivalent). If using a solvent, add anhydrous toluene.

  • Addition of Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2 to 2.0 equivalents) to the flask at room temperature with stirring. An exothermic reaction with gas evolution will commence.

  • Reaction: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or an oil bath. Continue refluxing for 2-4 hours, or until the gas evolution ceases, indicating the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure. To ensure complete removal of thionyl chloride, co-evaporate the residue with anhydrous toluene two to three times.

    • The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reagents Add Starting Material & Catalyst (DMF) start->reagents add_socl2 Add Thionyl Chloride reagents->add_socl2 reflux Reflux (2-4h) add_socl2->reflux monitor Monitor Gas Evolution reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove Excess SOCl₂ & Solvent cool->evaporate distill Vacuum Distillation evaporate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn moisture Moisture Contamination start->moisture bad_reagent Degraded Reagent start->bad_reagent extend_time Extend Reaction Time/Temp incomplete_rxn->extend_time dry_glassware Use Anhydrous Conditions moisture->dry_glassware fresh_reagent Use Fresh/Distilled Reagent bad_reagent->fresh_reagent

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-methyl-3-(trifluoromethyl)benzoyl chloride by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification critical?

A1: this compound (CAS No: 261952-11-8) is a reactive organic compound used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2][3] Its acyl chloride group is highly reactive, making it a valuable building block.[2] Purification is essential to remove unreacted starting materials and byproducts from its synthesis, such as the precursor 4-methyl-3-(trifluoromethyl)benzoic acid, which can interfere with subsequent reactions and compromise the yield and purity of the final target molecule.

Q2: What are the primary safety hazards associated with this compound?

A2: This compound is corrosive and causes severe skin burns and eye damage.[1] It is also a lachrymator (an irritant that causes tearing) and may cause respiratory irritation upon inhalation.[1] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[1][4] The compound is also moisture-sensitive and can react with water to liberate toxic gas.[4]

Q3: Why is vacuum distillation the recommended purification method?

A3: Vacuum distillation is the most effective method for purifying acyl chlorides like this one for several reasons.[2] It allows for distillation at a lower temperature than would be required at atmospheric pressure, which minimizes the risk of thermal decomposition.[2] Furthermore, performing the distillation in a closed system under vacuum protects the moisture-sensitive compound from hydrolysis.[2] This technique effectively separates the desired product from non-volatile impurities and starting materials.[2]

Q4: What are the expected boiling point and pressure for this distillation?

Q5: How can I prevent hydrolysis of the product during workup and distillation?

A5: Since this compound readily hydrolyzes in the presence of water to its corresponding carboxylic acid, all glassware must be scrupulously dried (e.g., oven-dried at >120°C) before use.[2] The entire distillation apparatus should be assembled while hot and allowed to cool under a stream of dry, inert gas like nitrogen or argon. The system must be kept under an inert atmosphere or vacuum throughout the entire process to prevent the ingress of atmospheric moisture.

Physical and Chemical Properties

The following table summarizes key quantitative data for the target compound and a common, structurally similar isomer.

PropertyThis compound4-(Trifluoromethyl)benzoyl chloride (Isomer)
CAS Number 261952-11-8[1][3]329-15-7[6]
Molecular Formula C₉H₆ClF₃O[1][3][7]C₈H₄ClF₃O[6]
Molecular Weight 222.59 g/mol [2][3]208.56 g/mol [5]
Boiling Point Data not available188-190 °C (atm)[5] 78-79 °C (16 mmHg)[5]
Density Data not available1.404 g/mL at 25 °C[5]
Refractive Index Data not availablen20/D 1.476[5]

Experimental Protocol: Vacuum Distillation

This protocol provides a general methodology for the purification of crude this compound.

Materials and Equipment:

  • Round-bottom flasks (distillation pot and receiving flasks), oven-dried

  • Short-path distillation head with condenser and vacuum adapter

  • Thermometer and adapter

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Cold trap (cooled with dry ice/acetone or liquid nitrogen)

  • Two-stage vacuum pump

  • Inert gas source (Nitrogen or Argon)

  • Appropriate PPE (gloves, goggles, face shield, lab coat)

Procedure:

  • Apparatus Setup: Assemble the clean, oven-dried distillation apparatus in a fume hood. Ensure all glass joints are properly sealed using minimal high-vacuum grease.

  • System Purge: Purge the entire system with a dry, inert gas for several minutes to displace any air and moisture.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Applying Vacuum: Close the system to the inert gas source and slowly open it to the vacuum pump, which is protected by a cold trap. Allow the pressure to drop to the target level (e.g., 5-10 mmHg). Observe the crude material for any outgassing of volatile impurities.

  • Heating: Begin stirring and gradually heat the distillation flask using the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect an initial, low-boiling fraction that may contain residual solvents or volatile impurities.

    • Main Fraction: Once the distillation temperature stabilizes, switch to a new receiving flask and collect the pure this compound.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature before slowly venting with inert gas. Never vent a hot system to air.

  • Storage: Transfer the purified, colorless product to a clean, dry, amber glass bottle with a tightly sealed cap. Store under an inert atmosphere in a cool, dry place.[8]

Visualized Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation crude Crude Product in Flask setup Assemble & Purge Dry Glassware with N₂/Ar crude->setup vacuum Apply Vacuum Slowly (e.g., 5-10 mmHg) setup->vacuum heat Gradual Heating with Stirring vacuum->heat forerun Collect Forerun (Volatile Impurities) heat->forerun main_fraction Collect Main Fraction (Pure Product) forerun->main_fraction cooldown Cool System Under Vacuum main_fraction->cooldown vent Vent with Inert Gas cooldown->vent storage Store Purified Product vent->storage

Caption: A step-by-step workflow for the vacuum distillation process.

Troubleshooting Guide

Problem: The product in the distillation flask is darkening or turning black.

  • Possible Cause: The distillation temperature is too high, causing thermal decomposition. Prolonged heating, even at a moderate temperature, can also lead to degradation.

  • Solution:

    • Immediately reduce the heating mantle temperature.

    • Improve the vacuum to allow distillation at a lower temperature. Check the system for leaks and ensure the vacuum pump is functioning correctly.

    • Consider using distillation improvement additives like high-boiling mineral oil, which can help with heat transfer and prevent localized overheating.[2]

Problem: I cannot achieve the target vacuum level (e.g., <10 mmHg).

  • Possible Cause: There is a leak in the distillation apparatus.

  • Solution:

    • Check all glass joints. Ensure they are properly seated and sealed. Re-apply a thin layer of vacuum grease if necessary.

    • Inspect all glassware for hairline cracks, especially around the joints.

    • Ensure all tubing is securely attached and has no holes.

    • Check the vacuum pump oil. If it is cloudy or discolored, it may be contaminated and should be changed.

Problem: The product distillate is cloudy.

  • Possible Cause: This is a strong indication of moisture contamination, leading to the formation of the solid 4-methyl-3-(trifluoromethyl)benzoic acid via hydrolysis.

  • Solution:

    • Stop the distillation.

    • Re-dry all glassware in an oven and re-assemble the apparatus while hot, cooling under a stream of inert gas.

    • Ensure the crude starting material is as dry as possible before beginning the distillation. If it was subjected to an aqueous workup, ensure it was thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄, which was then filtered off.

Problem: Vigorous and uncontrolled boiling (bumping) is occurring.

  • Possible Cause: Lack of a nucleation source for smooth boiling. This can happen if boiling chips were forgotten or if the magnetic stirrer is not functioning properly.

  • Solution:

    • Ensure the magnetic stirrer is on and is effectively spinning the stir bar. A vortex should be visible.

    • If not using a stirrer, cool the apparatus, vent with inert gas, and add a few new, dry boiling chips before resuming. Never add boiling chips to a hot liquid.

Visualized Troubleshooting Logic

G start Distillation Problem Encountered q_color Is the material in the distillation pot darkening? start->q_color s_color Probable Decomposition 1. Lower heat immediately. 2. Improve vacuum level. q_color->s_color Yes q_vacuum Is the vacuum pressure too high (>15 mmHg)? q_color->q_vacuum No end Problem Identified Implement Solution s_color->end s_vacuum System Leak 1. Check all glass joints. 2. Inspect for cracks. 3. Check pump oil. q_vacuum->s_vacuum Yes q_clarity Is the collected distillate cloudy? q_vacuum->q_clarity No s_vacuum->end s_clarity Moisture Contamination 1. Stop distillation. 2. Re-dry all glassware. 3. Ensure starting material is dry. q_clarity->s_clarity Yes s_clarity->end

Caption: A decision tree for troubleshooting common distillation issues.

References

Technical Support Center: Managing 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 4-Methyl-3-(trifluoromethyl)benzoyl chloride. Adherence to these protocols is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: this compound, like other acyl chlorides, is highly susceptible to hydrolysis. The carbon atom in the acyl chloride group (-COCl) is very electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. Water acts as a nucleophile and readily attacks this electrophilic carbon, leading to a rapid hydrolysis reaction that forms 4-methyl-3-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl) fumes.[1][2][3] This reaction is typically vigorous and can compromise the purity and reactivity of the starting material.[4]

Q2: What are the visible signs of degradation due to moisture exposure?

A2: Upon exposure to moisture, you may observe fuming, which is the release of HCl gas.[3] The liquid may also become cloudy or develop a crystalline precipitate, which is the corresponding carboxylic acid. A pungent, irritating odor will also become more noticeable.

Q3: How should I properly store this reagent to prevent moisture contamination?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[5] It is recommended to store the container in a cool, dry place, away from sources of moisture. For long-term storage, refrigeration is advisable.[5] Consider aliquoting the reagent into smaller, single-use quantities to minimize repeated exposure of the bulk chemical to atmospheric moisture.[6]

Q4: My reaction yield is low. Could moisture be the culprit?

A4: Yes, moisture is a very common reason for low yields in reactions involving acyl chlorides.[1] In addition to consuming the starting material, moisture can also deactivate catalysts, particularly Lewis acids like aluminum chloride (AlCl₃) that are frequently used in reactions such as Friedel-Crafts acylation.[1]

Q5: What is the proper way to handle this reagent during an experiment?

A5: All manipulations of this compound should be performed under a dry, inert atmosphere using techniques such as a Schlenk line or in a glovebox.[7][8] Use dry glassware, which can be achieved by oven-drying or flame-drying under vacuum.[9] Solvents and other reagents should also be anhydrous.[8] Transfers of the liquid reagent should be done using a dry syringe or cannula.[9]

Q6: How do I safely quench a reaction containing this compound?

A6: Reactions should be quenched carefully, typically at a low temperature (e.g., 0 °C). A common method is the slow, dropwise addition of a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the excess acyl chloride and the HCl byproduct.[8] Alternatively, for non-aqueous workups, a slow addition of an alcohol like isopropanol or ethanol can be used to convert the acyl chloride to a less reactive ester.[10] Always perform the quench in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Impact of Moisture on Reagent and Reaction

ParameterConditionObservation/Impact
Reagent Purity Exposure to ambient airRapid hydrolysis to 4-methyl-3-(trifluoromethyl)benzoic acid and HCl.[3]
Storage in a desiccatorSlow degradation may still occur over time.
Storage under inert gas (N₂ or Ar)Optimal for maintaining high purity.[5]
Reaction Yield (e.g., Friedel-Crafts Acylation) Anhydrous conditionsExpected high yield.
Presence of trace moistureReduced yield due to reagent hydrolysis and catalyst deactivation.[1]

Table 2: Hydrolysis Rate Constant of a Representative Acyl Chloride (Benzoyl Chloride)

Solvent SystemRate Constant (k) at 25 °CHalf-life (t₁/₂)
Water4.2 x 10⁻² s⁻¹16 seconds

Data for benzoyl chloride is used as an approximation for the hydrolysis rate of this compound due to structural similarity.[4]

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere

Objective: To safely transfer a measured volume of the reagent while minimizing exposure to air and moisture.

Materials:

  • This compound in its original container

  • Oven-dried or flame-dried reaction flask with a rubber septum

  • Dry, inert gas source (Nitrogen or Argon) with a manifold or balloon setup

  • Dry syringe and needle

  • Anhydrous solvent (if making a solution)

Procedure:

  • Prepare the Reaction Flask: Ensure the reaction flask is thoroughly dried and cooled to room temperature under a stream of inert gas.

  • Inert Gas Purge: Insert a needle connected to the inert gas source through the septum of the reaction flask. Insert a second needle as an outlet to allow for purging of the air inside. Purge the flask for several minutes.

  • Prepare for Transfer: Remove the outlet needle. With a continued positive pressure of inert gas, carefully open the container of this compound.

  • Syringe Transfer: Quickly draw the desired volume of the acyl chloride into the dry syringe.

  • Inject into Reaction Flask: Immediately insert the needle of the syringe through the septum of the reaction flask and dispense the reagent.

  • Seal and Store: Securely recap the reagent bottle, preferably flushing the headspace with inert gas before sealing.

Protocol 2: Synthesis of N-Aryl Amide using this compound

Objective: To synthesize an N-aryl amide, a common application of this reagent, under anhydrous conditions.

Materials:

  • This compound

  • A primary or secondary arylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Oven-dried glassware (round-bottom flask, addition funnel)

  • Magnetic stirrer and stir bar

  • Inert gas setup

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere.

  • Dissolve Amine: In the round-bottom flask, dissolve the arylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool Reaction: Cool the solution to 0 °C using an ice bath.

  • Prepare Acyl Chloride Solution: In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Addition: Slowly add the acyl chloride solution to the stirred amine solution at 0 °C over 15-30 minutes using the addition funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware add_reagents Add Reagents via Syringe prep_glass->add_reagents prep_solvent Use Anhydrous Solvents prep_solvent->add_reagents prep_inert Establish Inert Atmosphere prep_inert->add_reagents run_reaction Run Reaction at Controlled Temp. add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Workflow for reactions with moisture-sensitive reagents.

troubleshooting_flowchart start Low Reaction Yield check_moisture Check for Moisture Contamination start->check_moisture hydrolysis_suspected Reagent Hydrolysis Suspected? check_moisture->hydrolysis_suspected yes_hydrolysis Use Fresh Reagent Improve Anhydrous Technique hydrolysis_suspected->yes_hydrolysis Yes no_hydrolysis Investigate Other Factors (Stoichiometry, Temp, Catalyst) hydrolysis_suspected->no_hydrolysis No check_catalyst Using a Lewis Acid Catalyst? no_hydrolysis->check_catalyst check_catalyst:e->no_hydrolysis:w No yes_catalyst Catalyst Deactivation Likely Use Fresh, Anhydrous Catalyst check_catalyst->yes_catalyst Yes

Caption: Troubleshooting guide for low yield reactions.

References

preventing hydrolysis of 4-Methyl-3-(trifluoromethyl)benzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-(trifluoromethyl)benzoyl chloride. The information is designed to help prevent hydrolysis and address common issues encountered during reactions.

Troubleshooting Guide

This guide is intended to help you troubleshoot and resolve common problems that may arise during reactions involving this compound, with a primary focus on preventing its hydrolysis.

Issue 1: Low or No Product Yield

Low or non-existent yields are often the most pressing concern. The following table outlines potential causes and the corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Hydrolysis of this compound Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under an inert atmosphere.
Inactive Reagents Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure. Ensure the nucleophile (e.g., amine, alcohol) is pure and dry.
Suboptimal Reaction Temperature For slow reactions, a moderate increase in temperature may be beneficial. However, for highly exothermic reactions, cooling the mixture (e.g., to 0°C) during the addition of the acyl chloride is recommended to prevent side reactions.
Inappropriate Solvent or Base Use a non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. Employ aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or peaks in your analytical data indicates the formation of undesired byproducts.

Potential CauseTroubleshooting Steps
Side Reactions with Bifunctional Nucleophiles If your nucleophile has more than one reactive site, consider using a protecting group strategy to ensure the desired site reacts.
Reaction with Solvent Ensure your chosen solvent is inert under the reaction conditions. For example, avoid alcoholic solvents in reactions where ester formation is not the desired outcome.
Friedel-Crafts Acylation Specifics: Deactivated Aromatic Substrate Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN) are poor substrates for Friedel-Crafts acylation. If your substrate is deactivated, this may not be the appropriate reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the hydrolysis of this compound during my reaction?

To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions.[1] This includes:

  • Drying Glassware: Oven-dry all glassware at a temperature above 100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Using Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill your solvents over an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Q2: What is the role of the trifluoromethyl and methyl groups on the reactivity of this compound?

The electronic properties of the substituents on the benzoyl chloride ring influence its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is a weak electron-donating group. The overall reactivity will be a balance of these effects.

Q3: What are the ideal storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents. Storage under an inert atmosphere is recommended to prolong its shelf life.

Q4: Can I use an aqueous workup for my reaction involving this compound?

While an aqueous workup is a common procedure to separate products, it will hydrolyze any remaining this compound to 4-methyl-3-(trifluoromethyl)benzoic acid. This can be a useful method to quench the reaction and remove the unreacted acyl chloride. The resulting carboxylic acid can then be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate).

Q5: What is a suitable base to use in reactions with this compound?

In reactions where the acyl chloride reacts with a nucleophile to release HCl, a non-nucleophilic base is often added to act as an acid scavenger. Tertiary amines like triethylamine or pyridine are commonly used.[2]

Experimental Protocols

General Protocol for N-Acylation (Schotten-Baumann Conditions)

This protocol describes a general procedure for the acylation of an amine with this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution to remove any hydrolyzed acyl chloride, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3][4]

General Protocol for Friedel-Crafts Acylation

This protocol provides a general method for the acylation of an aromatic compound.

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in an anhydrous solvent such as dichloromethane at 0°C.

  • Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: To this mixture, add the aromatic substrate (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[1] Extract the product with an organic solvent, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Hydrolysis_Prevention_Workflow start Start Reaction Setup dry_glassware Oven-Dry Glassware (>100°C) start->dry_glassware anhydrous_solvents Use Anhydrous Solvents start->anhydrous_solvents inert_atmosphere Maintain Inert Atmosphere (N2/Ar) start->inert_atmosphere cool_inert Cool Under Inert Atmosphere dry_glassware->cool_inert reaction Perform Reaction cool_inert->reaction anhydrous_solvents->reaction inert_atmosphere->reaction workup Aqueous Workup reaction->workup hydrolysis Hydrolysis of Excess Acyl Chloride workup->hydrolysis purification Purification workup->purification hydrolysis->purification end Final Product purification->end

Caption: Workflow for preventing hydrolysis during reactions.

Troubleshooting_Low_Yield start Low Product Yield check_hydrolysis Check for Hydrolysis? (e.g., presence of carboxylic acid) start->check_hydrolysis anhydrous_conditions Improve Anhydrous Techniques check_hydrolysis->anhydrous_conditions Yes check_reagents Reagents Active? check_hydrolysis->check_reagents No success Improved Yield anhydrous_conditions->success use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents No check_temp Optimal Temperature? check_reagents->check_temp Yes use_fresh_reagents->success optimize_temp Adjust Temperature check_temp->optimize_temp No check_conditions Correct Solvent/Base? check_temp->check_conditions Yes optimize_temp->success optimize_conditions Change Solvent/Base check_conditions->optimize_conditions No check_conditions->success Yes optimize_conditions->success

Caption: Decision tree for troubleshooting low reaction yields.

References

safe handling and storage of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with 4-Methyl-3-(trifluoromethyl)benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and lachrymatory (tear-inducing) compound.[1] It can cause severe skin burns and serious eye damage.[2] It may also cause respiratory irritation.[2] Additionally, it reacts with water and moisture, which can release toxic gases.[3][4]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as goggles and a face shield.[2][5] A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used, especially when working outside of a fume hood.

Q3: How should I properly store this compound?

A3: Store the compound in a cool, dry, and well-ventilated area in a tightly closed, original container.[6][7] It is recommended to store it under an inert atmosphere. Protect from moisture, as it is moisture-sensitive.[7] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and water.[4][7]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, evacuate the area immediately and ensure adequate ventilation.[7] Remove all sources of ignition.[7] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like dry sand or earth, and collect it into a suitable container for disposal. Do not use water to clean up the spill.

Q5: What are the first-aid measures for exposure to this compound?

A5:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related compound, 4-(Trifluoromethyl)benzoyl chloride. Note that some data for the exact target compound is limited, so data for the related compound is provided for reference and should be used with caution.

PropertyValueCompound
Molecular Formula C₉H₆ClF₃OThis compound[2][8]
Molecular Weight 222.59 g/mol This compound[1][8]
Boiling Point 188-190 °C4-(Trifluoromethyl)benzoyl chloride
Density 1.404 g/mL at 25 °C4-(Trifluoromethyl)benzoyl chloride
Flash Point 78 °C (172.4 °F) - closed cup4-(Trifluoromethyl)benzoyl chloride

Experimental Protocols

Safe Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible. All personnel must be trained on the hazards and proper handling procedures.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear the following PPE:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Chemical splash goggles and a face shield.

    • A lab coat or chemical-resistant apron.

    • Closed-toe shoes.

  • Dispensing: Use a syringe or a cannula for transferring the liquid to prevent exposure to air and moisture. If pouring, do so slowly and carefully to avoid splashing.

  • Reactions: When using this compound in reactions, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Waste Disposal: Dispose of waste materials in a designated, properly labeled hazardous waste container according to institutional and local regulations.

  • Decontamination: Clean any contaminated surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[6] If the original container is damaged, transfer it to a compatible, properly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][7]

  • Incompatibilities: Store separately from incompatible materials, including:

    • Water and moisture[1]

    • Strong oxidizing agents[7]

    • Strong bases[7]

    • Alcohols[4]

  • Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the date the container was first opened.

Visualizations

Spill_Emergency_Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Emergency response protocol for a chemical spill.

Storage_Conditions storage Proper Storage of This compound location Cool, Dry, Well-Ventilated Area storage->location container Tightly Sealed Original Container storage->container atmosphere Under Inert Atmosphere storage->atmosphere incompatibles Away from Incompatible Materials (Water, Bases, Oxidizers) storage->incompatibles

Caption: Logical relationship for proper storage conditions.

References

dealing with lachrymatory effects of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling the lachrymatory effects and other hazards associated with 4-Methyl-3-(trifluoromethyl)benzoyl chloride.

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that may arise during experiments involving this compound.

Exposure and First Aid

Q1: What should I do if I get this compound on my skin or in my eyes?

A1: Immediate and thorough flushing is critical.

  • Skin Contact: Promptly wash the affected area with plenty of soap and water.[1][2] Remove any contaminated clothing. If irritation persists after washing, seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

Q2: What are the symptoms of inhalation exposure, and what is the appropriate first aid?

A2: Inhalation can cause irritation to the nose, throat, and lungs, leading to coughing, shortness of breath, and a burning sensation.[1][4] Higher exposures can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1]

  • First Aid: Move the exposed person to fresh air at once.[1][2] If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention, as symptoms of pulmonary edema may be delayed.[1][4]

Handling and Storage

Q3: How can I minimize exposure to the lachrymatory vapors during handling?

A3: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Use a closed system whenever possible to minimize the release of vapors.[4]

Q4: What are the proper storage conditions for this chemical?

A4: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Keep containers tightly sealed to prevent contact with moisture, which can cause a violent reaction and degradation of the compound.

Spills and Decontamination

Q5: How should I clean up a small spill of this compound?

A5: For small spills, you can use an inert absorbent material.

  • Evacuate and Ventilate: Alert others in the area and ensure good ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material like Oil Dri, vermiculite, or sand.[5][6] Do not use water or sodium bicarbonate. [5]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, compatible container for hazardous waste disposal.[5][6]

  • Decontaminate: Wipe the spill area with a dry paper towel.[5] Further decontamination can be done with a solvent known to be compatible with the material and surfaces.

Q6: What is the best way to neutralize or "quench" residual this compound on equipment or in reaction vessels?

A6: Acyl chlorides can be effectively neutralized by reacting them with nucleophiles under controlled conditions.

  • Alcohol-Based Quenching: Slowly add an alcohol like methanol or ethanol to the residual acyl chloride.[2][7] This reaction is generally safer than using water and produces an ester, which is typically less reactive.

  • Amine-Based Quenching: Amines can also be used to neutralize acyl chlorides, forming stable amides.[2][7]

  • Caution: These reactions can be exothermic. Perform quenching slowly and with appropriate cooling.

Data Presentation

Table 1: Hazard Information for Acyl Chlorides

Hazard TypeDescriptionFirst Aid Summary
Lachrymatory Effect Causes irritation to the eyes, leading to tearing. Vapors are pungent and irritating.Move to fresh air, flush eyes with water.
Corrosivity Causes severe skin burns and eye damage upon contact.[8]Immediately flush affected area with copious amounts of water for at least 15 minutes.[1][3]
Reactivity with Water Reacts violently with water and moisture to produce hydrochloric acid and the corresponding carboxylic acid.[9]Do not use water to extinguish fires involving this chemical; use dry chemical or carbon dioxide.[10]
Inhalation Toxicity May cause respiratory irritation, with potential for delayed pulmonary edema.[1][8]Move to fresh air and seek immediate medical attention.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and irritating vapors.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and burns.
Body Flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental splashes.
Respiratory Use in a chemical fume hood. If a respirator is required, use a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors.Minimizes inhalation of harmful vapors.

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with this compound

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, rinse the glassware with a small amount of an anhydrous solvent in which the acyl chloride is soluble (e.g., dichloromethane or THF) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Neutralization (Quenching):

    • Slowly add a sufficient amount of a suitable alcohol (e.g., isopropanol or ethanol) to the glassware.[2][7] The alcohol will react with the remaining acyl chloride to form a less reactive ester.

    • Allow the reaction to proceed for at least 30 minutes. Be aware of potential heat generation.

  • Aqueous Wash:

    • After neutralization, the glassware can be washed with water and a laboratory detergent.

  • Final Rinse and Drying:

    • Rinse the glassware with deionized water and then a final rinse with acetone or another volatile solvent to aid drying. Dry the glassware in an oven.

Protocol 2: Handling a Small Spill (under 100 mL) of this compound

  • Safety First:

    • Ensure all personnel in the immediate vicinity are aware of the spill.

    • If necessary, evacuate the area.

    • Ensure the spill area is well-ventilated (e.g., within a fume hood).

  • Don PPE:

    • Put on chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Containment:

    • If the spill is spreading, create a dike around it using an inert absorbent material.

  • Absorption:

    • Gently cover the spill with a generous amount of an inert absorbent such as Oil Dri, vermiculite, or sand.[5][6] Do not use combustible materials like paper towels directly on the liquid spill.

  • Collection:

    • Once the liquid is fully absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste.

  • Final Decontamination:

    • Wipe the spill area with a cloth or paper towel dampened with a compatible solvent. Place the used cleaning materials into the hazardous waste container.

Mandatory Visualizations

Chemical_Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Waste cluster_emergency Emergency A Review SDS and SOPs B Don Appropriate PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Quench Residuals D->E G Spill or Exposure Occurs D->G F Dispose of Waste Properly E->F H Follow First Aid/Spill Protocol G->H I Seek Medical Attention H->I

Caption: Workflow for handling this compound.

Decontamination_Decision_Tree A Contamination Event B Is it a spill on a surface? A->B C Is it residual in glassware? A->C B->C No D Use inert absorbent (e.g., Oil Dri). Avoid water. B->D Yes F Quench with alcohol (e.g., isopropanol). C->F Yes E Collect and dispose of as hazardous waste. D->E G Wash with soap and water after quenching. F->G

Caption: Decision tree for decontaminating surfaces and glassware.

References

Technical Support Center: Quenching Excess 4-Methyl-3-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching excess 4-Methyl-3-(trifluoromethyl)benzoyl chloride in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

A1: this compound is a reactive acyl chloride. Quenching is essential to neutralize the unreacted, corrosive, and moisture-sensitive reagent. This step ensures the safety of the researcher, simplifies the purification of the desired product by preventing unwanted side reactions during workup and analysis, and allows for the safe disposal of the reaction waste.

Q2: What are the common quenching agents for this compound?

A2: Common quenching agents include water, alcohols (e.g., methanol, ethanol), and amines. The choice of quenching agent depends on the desired final product of the quench and the stability of the primary reaction product.

Q3: What are the products formed upon quenching this compound?

A3:

  • Water reacts to form 4-methyl-3-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl).

  • Alcohols react to form the corresponding ester (e.g., methyl 4-methyl-3-(trifluoromethyl)benzoate with methanol) and HCl.

  • Amines react to form the corresponding amide (e.g., N-substituted 4-methyl-3-(trifluoromethyl)benzamide) and the amine hydrochloride salt.

Q4: How does the trifluoromethyl group affect the quenching process?

A4: The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of this compound more electrophilic. This heightened reactivity can lead to a more vigorous, and potentially hazardous, reaction with nucleophilic quenching agents compared to standard benzoyl chloride. Therefore, controlled addition and efficient cooling are crucial.

Q5: Can I use an aqueous base like sodium bicarbonate to quench the reaction?

A5: Yes, a weak aqueous base like sodium bicarbonate or sodium carbonate is often used. It not only hydrolyzes the excess acyl chloride to the corresponding carboxylate salt but also neutralizes the HCl byproduct generated during the primary reaction and the quench itself. This can be advantageous for the workup procedure.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Violent/Uncontrolled Reaction During Quenching 1. Quenching agent added too quickly. 2. Inadequate cooling of the reaction mixture. 3. High concentration of unreacted acyl chloride.1. Add the quenching agent slowly and dropwise with vigorous stirring. 2. Ensure the reaction flask is adequately submerged in an ice bath before and during the quench. 3. Consider diluting the reaction mixture with a suitable inert solvent before quenching.
Incomplete Quenching (Acyl Chloride Still Present) 1. Insufficient amount of quenching agent used. 2. Poor mixing of biphasic systems (e.g., organic solvent and aqueous base). 3. Short reaction time for quenching.1. Use a sufficient excess of the quenching agent (see protocols below). 2. Ensure vigorous stirring to maximize the interfacial area between the two phases. 3. Allow the mixture to stir for an adequate amount of time (e.g., 30-60 minutes) after the addition of the quenching agent to ensure the reaction goes to completion.
Formation of Benzoic Acid Impurity During Workup The unquenched acyl chloride is hydrolyzing during the aqueous workup.Ensure the quenching step is complete before proceeding with the aqueous workup. Test a small aliquot of the organic layer by adding a drop of water; fuming (HCl gas) indicates the presence of unreacted acyl chloride.
Difficulty Separating Product from Quenched Byproduct The byproduct of the quenching reaction (e.g., ester or amide) has similar solubility and chromatographic properties to the desired product.Choose a quenching agent that results in a byproduct that is easily separable. For example, if your product is non-polar, quenching with water to form the water-soluble carboxylate salt can simplify purification. If the product is an ester, avoid quenching with an alcohol.
Low Yield of Desired Product After Quenching The desired product is sensitive to the quenching conditions (e.g., hydrolysis of an ester product with aqueous base).Select a quenching agent that is compatible with your product. For instance, if your product is base-sensitive, quench with an alcohol or water under neutral conditions, followed by a careful wash with a mild base if necessary to remove acidic byproducts.

Data Presentation: Comparison of Quenching Agents

The following table summarizes the key parameters for common quenching agents for acyl chlorides. Note that specific conditions for this compound may require optimization.

Quenching Agent Product of Quench Typical Molar Equivalents (relative to excess acyl chloride) Typical Temperature Advantages Disadvantages
Water / Aqueous NaHCO₃4-Methyl-3-(trifluoromethyl)benzoic acid / Sodium 4-methyl-3-(trifluoromethyl)benzoate5 - 100 - 25 °CInexpensive; byproduct is often water-soluble, simplifying extraction. Neutralizes HCl.Can be vigorous. The resulting carboxylic acid may complicate purification if the desired product is also acidic.
Methanol (MeOH)Methyl 4-methyl-3-(trifluoromethyl)benzoate≥ 100 - 25 °CLess vigorous than water.[1] Forms a neutral ester byproduct.The resulting ester may be difficult to separate from the desired product if it has similar properties.
Amines (e.g., Aniline, Diethylamine)N-substituted 4-methyl-3-(trifluoromethyl)benzamide2 - 30 - 25 °CFast and efficient reaction.[1]The resulting amide can be difficult to remove. Amines can be toxic and have strong odors.[1]

Experimental Protocols

Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

This method is suitable when the desired product is stable to aqueous base and the resulting carboxylate salt can be easily separated.

  • Preparation: In a separate flask, prepare a saturated solution of sodium bicarbonate in water. The volume should be at least 5-10 times the volume of the reaction mixture containing the excess acyl chloride.[1] Cool this solution in an ice bath.

  • Addition: While vigorously stirring the cold NaHCO₃ solution, slowly add the reaction mixture containing the excess this compound dropwise. Caution: This reaction is exothermic and releases CO₂ gas. Slow addition is critical to control the rate of gas evolution and prevent foaming.[1]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the acyl chloride.[1]

  • Workup: Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, separate the layers. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching with Methanol (MeOH)

This protocol is useful when the desired product is sensitive to aqueous conditions or when the formation of the carboxylic acid would complicate purification.

  • Preparation: In a separate flask, place anhydrous methanol (at least 10 molar equivalents relative to the estimated excess acyl chloride).[1] Cool the flask in an ice bath. Optionally, a non-nucleophilic base such as pyridine or triethylamine can be added to the methanol to scavenge the HCl byproduct.

  • Addition: With vigorous stirring, slowly add the reaction mixture containing the excess this compound to the cold methanol.

  • Stirring: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Workup: The workup procedure will depend on the nature of the desired product. Typically, the methanol can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated.

Visualizations

Quenching_Workflow start Reaction Complete (Excess Acyl Chloride) decision Product Stable to Aqueous Base? start->decision quench_bicarb Quench with aq. NaHCO3 decision->quench_bicarb  Yes quench_alcohol Quench with Alcohol (e.g., Methanol) decision->quench_alcohol  No workup_bicarb Aqueous Workup (Extraction) quench_bicarb->workup_bicarb workup_alcohol Non-aqueous or Careful Aqueous Workup quench_alcohol->workup_alcohol end Purified Product workup_bicarb->end workup_alcohol->end Signaling_Pathway cluster_reaction Quenching Reaction Acyl_Chloride 4-Methyl-3-(trifluoromethyl)benzoyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Nucleophilic Attack Nucleophile Quenching Agent (Nu-H) Nucleophile->Intermediate Product Quenched Product (R-CO-Nu) Intermediate->Product Elimination of Cl- Byproduct Byproduct (HCl) Intermediate->Byproduct

References

Technical Support Center: Synthesis of Amides from 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amides using 4-Methyl-3-(trifluoromethyl)benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the synthesis of amides from this compound?

The most significant side reaction is the hydrolysis of the highly reactive this compound to form 4-Methyl-3-(trifluoromethyl)benzoic acid.[1] This occurs if moisture is present in the reaction setup. Other potential side reactions include the formation of a diacylated amine if the amine has more than one reactive N-H bond, and self-condensation of the acyl chloride under certain conditions, although this is less common.

Q2: What is the role of a base in this reaction, and which one should I choose?

A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[2] This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction. Common choices for bases include tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIEA). Pyridine can also be used. The choice of base can depend on the specific amine and solvent used. For sterically hindered amines, a non-nucleophilic base like DIEA is often preferred.

Q3: How does the trifluoromethyl group on the benzoyl chloride affect the reaction?

The trifluoromethyl group is a strong electron-withdrawing group. This increases the electrophilicity of the carbonyl carbon in this compound, making it highly reactive towards nucleophiles like amines. This high reactivity can lead to faster reaction times but also increases its sensitivity to hydrolysis.[3]

Q4: What are the recommended purification methods for the resulting amide?

Common purification techniques for the synthesized amide include:

  • Aqueous Work-up: Washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO3) to remove any unreacted acyl chloride (as the carboxylate salt) and the carboxylic acid byproduct.

  • Recrystallization: This is an effective method for purifying solid amides. The choice of solvent will depend on the solubility of the specific amide.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired amide from impurities, especially if the product is an oil or if recrystallization is not effective.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: The most common cause is the presence of moisture in the reaction. 2. Inactive Amine: The amine may be protonated or of poor quality. 3. Insufficient Base: Not enough base to neutralize the generated HCl. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a Fresh, High-Purity Amine: If the amine is a hydrochloride salt, it must be neutralized before the reaction. 3. Use a Stoichiometric Excess of Base: Typically 1.1 to 1.5 equivalents of base are used. 4. Increase Reaction Temperature: While the reaction is often exothermic, gentle heating may be required for less reactive amines. Monitor the reaction by TLC to avoid decomposition.
Multiple Spots on TLC, Indicating Impurities 1. Incomplete Reaction: Starting materials (amine and/or acyl chloride) are still present. 2. Formation of 4-Methyl-3-(trifluoromethyl)benzoic acid: Due to hydrolysis of the acyl chloride. 3. Formation of Diacylated Product: If the amine has multiple reaction sites.1. Increase Reaction Time or Temperature: Monitor the reaction progress by TLC. 2. Improve Anhydrous Technique: Minimize exposure to atmospheric moisture. The carboxylic acid can be removed during aqueous work-up with a base wash. 3. Use a Stoichiometric Amount of Acyl Chloride: Or consider protecting other reactive sites on the amine.
Difficulty in Product Isolation/Purification 1. Product is an Oil: Recrystallization is not possible. 2. Product is Soluble in the Aqueous Layer during Work-up. 3. Co-elution of Product and Impurities during Chromatography. 1. Use Column Chromatography: A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective. 2. Back-extract the Aqueous Layer: Use an organic solvent to recover the dissolved product. Salting out the aqueous layer with brine can also help. 3. Optimize Chromatography Conditions: Try a different solvent system or a different stationary phase.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-4-methyl-3-(trifluoromethyl)benzamide

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add TEA or DIEA (1.2 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Reaction Workflow

G General Workflow for Amide Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., TEA, DIEA) A->B C Cool to 0 °C B->C D Add 4-Methyl-3-(trifluoromethyl)benzoyl chloride solution dropwise C->D E Stir at Room Temperature (Monitor by TLC) D->E F Aqueous Work-up (Acid/Base Washes) E->F G Dry Organic Layer F->G H Concentrate G->H I Purify (Recrystallization or Chromatography) H->I G Hydrolysis Side Reaction AcylChloride This compound CarboxylicAcid 4-Methyl-3-(trifluoromethyl)benzoic acid AcylChloride->CarboxylicAcid + H₂O HCl HCl AcylChloride->HCl + H₂O Water H₂O (Moisture) G Troubleshooting Low Yield Start Low Product Yield CheckMoisture Anhydrous Conditions Met? Start->CheckMoisture CheckBase Sufficient Base Used? CheckMoisture->CheckBase Yes SolutionMoisture Improve drying of glassware and solvents. Use inert gas. CheckMoisture->SolutionMoisture No CheckTemp Reaction Temperature Adequate? CheckBase->CheckTemp Yes SolutionBase Increase base to 1.2-1.5 equivalents. CheckBase->SolutionBase No CheckAmine Amine Quality and Activity OK? CheckTemp->CheckAmine Yes SolutionTemp Gently heat and monitor by TLC. CheckTemp->SolutionTemp No CheckAmine->Start No, Re-evaluate SolutionAmine Use fresh, high-purity amine. Neutralize if it is a salt. CheckAmine->SolutionAmine Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative purity assessment of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of acyl chlorides, robust analytical methods are crucial to ensure the quality and safety of downstream products. This document outlines various techniques, their respective advantages, and detailed experimental protocols to aid in method selection and implementation.

Acyl chlorides are highly reactive and susceptible to hydrolysis, making direct analysis challenging.[1] Therefore, methods often involve derivatization to convert the analyte into a more stable compound suitable for chromatographic analysis.[1][2] The primary impurity of concern is the corresponding carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid, formed upon reaction with water.[3] Other potential impurities may include residual starting materials or byproducts from the synthesis process.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative results, the desired level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity determination of this compound.

Analytical Method Principle Typical Application Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.[4]Quantitative analysis of the active ingredient and its impurities.High resolution, sensitivity, and reproducibility.[5] Well-suited for routine quality control.Often requires derivatization for acyl chlorides to improve stability and detection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Identification and quantification of volatile impurities and the main component.High sensitivity and specificity, providing structural information.[6]The analyte must be volatile and thermally stable, or require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Structural elucidation and purity assessment based on characteristic signals.[7]Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods. May not detect trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Rapid identification and confirmation of the functional groups present in the molecule.[8]Fast, non-destructive, and requires minimal sample preparation.Primarily a qualitative technique; not ideal for quantifying impurities unless they have unique, strong absorption bands.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of the acyl chloride to form a stable, UV-active derivative, allowing for sensitive quantification.

1. Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.

  • Add a suitable derivatizing agent, such as a solution of aniline or 2-nitrophenylhydrazine in acetonitrile.[2]

  • The reaction is typically carried out at room temperature for about 30 minutes to ensure complete derivatization.[2]

  • Dilute to the mark with the mobile phase.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is often employed for optimal separation.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the derivative shows maximum absorbance.

  • Injection Volume: 10 µL.

3. Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities, such as the corresponding carboxylic acid derivative, can also be quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile components. Direct analysis or derivatization can be employed.

1. Sample Preparation (Direct Injection):

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • The concentration should be optimized to avoid detector saturation.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Inlet Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode. The mass range is scanned to detect the parent ion and characteristic fragment ions.

3. Analysis:

  • The purity is assessed by the relative area of the main peak. The mass spectrum of the peak corresponding to this compound can be used for positive identification.

Nuclear Magnetic Resonance (¹H NMR and ¹⁹F NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for a quantitative assessment of purity against a certified internal standard.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of a suitable internal standard with a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

2. NMR Acquisition:

  • Acquire ¹H and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

3. Analysis:

  • In the ¹H NMR spectrum, the aromatic protons and the methyl group protons will show characteristic chemical shifts and splitting patterns.

  • The ¹⁹F NMR spectrum will show a singlet for the -CF₃ group.

  • The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid confirmation of the presence of the characteristic acyl chloride functional group.

1. Sample Preparation:

  • A small drop of the liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the crystal.

2. FTIR Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

3. Analysis:

  • The presence of a strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl chloride group.[8] Other bands corresponding to the aromatic ring and the C-F bonds will also be present.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with Reagent weigh->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject into HPLC dilute->inject separate Separate on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separate on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks by Mass Spectrum detect->identify quantify Quantify by Peak Area identify->quantify

References

A Comparative Guide to the NMR Spectral Interpretation of 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By comparing its spectral data with that of its precursor and constitutional isomers, this document aims to facilitate accurate spectral interpretation and compound verification.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, the following interpretation is based on the analysis of its immediate precursor, 4-Methyl-3-(trifluoromethyl)benzoic acid, and established principles of NMR spectroscopy. The conversion of a carboxylic acid to a benzoyl chloride typically results in a downfield shift of the carbonyl carbon and adjacent aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-2~8.2sC-1: ~135
H-5~7.9dC-2: ~133
H-6~7.5dC-3: ~132 (q, J ≈ 35 Hz)
CH₃~2.6sC-4: ~142
C=O--C-5: ~128 (q, J ≈ 5 Hz)
CF₃--C-6: ~130
CH₃: ~20
C=O: ~168
CF₃: ~123 (q, J ≈ 273 Hz)

Note: The chemical shifts are predicted based on the data for 4-Methyl-3-(trifluoromethyl)benzoic acid and typical shifts observed upon conversion to a benzoyl chloride. 'q' denotes a quartet and 'J' represents the coupling constant.

Comparative NMR Data

A comparative analysis with its precursor and isomers is crucial for unambiguous peak assignment.

Table 2: Comparison of ¹H NMR Data (Aromatic Region)

Compound H-2 (ppm) H-5 (ppm) H-6 (ppm) CH₃ (ppm)
4-Methyl-3-(trifluoromethyl)benzoic acid 8.24 (s)8.12 (d)7.42 (d)2.57 (s)
3-Methyl-4-(trifluoromethyl)benzoyl chloride (Isomer) ~8.1 (d)~8.0 (s)~7.6 (d)~2.5 (s)
2-Methyl-5-(trifluoromethyl)benzoyl chloride (Isomer) ~7.9 (d)~7.7 (dd)~7.5 (d)~2.6 (s)

Table 3: Comparison of ¹³C NMR Data

Compound C-1 C-2 C-3 C-4 C-5 C-6 CH₃ C=O CF₃
4-Methyl-3-(trifluoromethyl)benzoic acid 128.9132.8129.5 (q, J=31 Hz)141.0125.7 (q, J=5 Hz)132.419.5169.8123.5 (q, J=273 Hz)
3-Methyl-4-(trifluoromethyl)benzoic acid (Isomer) 132.1135.5124.8130.2 (q, J=32 Hz)122.9 (q, J=4 Hz)128.815.8169.5124.1 (q, J=272 Hz)

Experimental Protocols

Synthesis of this compound

A standard method for the preparation of this compound from 4-Methyl-3-(trifluoromethyl)benzoic acid involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Materials: 4-Methyl-3-(trifluoromethyl)benzoic acid, thionyl chloride (or oxalyl chloride), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 4-Methyl-3-(trifluoromethyl)benzoic acid in an inert solvent (e.g., dichloromethane or toluene), a slight excess of thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of DMF is often added to facilitate the reaction. The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude benzoyl chloride, which can be purified by distillation or used directly in subsequent steps.

NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of benzoyl chlorides.

  • Concentration: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm for ¹H and ¹³C).

  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR assignment.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the NMR spectrum of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze the experimental spectrum of a purified sample.

A Comparative Guide to the Mass Spectrometry Analysis of Aromatic Benzoyl Chloride Derivatives for Sensitive Compound Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within drug discovery and metabolomics, the sensitive and accurate detection of molecules is paramount. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone technique for improving the performance of mass spectrometry (MS) assays. This guide provides a comprehensive comparison of 4-Methyl-3-(trifluoromethyl)benzoyl chloride and its parent compound, benzoyl chloride, as derivatizing agents for the analysis of primary and secondary amines, phenols, and other nucleophilic compounds by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

This publication delves into the experimental data available for benzoyl chloride derivatives and offers a theoretical framework for predicting the performance of this compound. Detailed experimental protocols are provided to enable researchers to implement and adapt these methods for their specific analytical challenges.

Performance Comparison of Benzoyl Chloride and its Derivatives

The choice of derivatizing agent can significantly impact the sensitivity, selectivity, and chromatographic behavior of an analyte. Benzoyl chloride (BzCl) is a widely used reagent that reacts with primary and secondary amines, phenols, and thiols to form stable amide, ester, and thioester derivatives, respectively.[1][2] These derivatives exhibit improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency in mass spectrometry.[2]

The introduction of a methyl and a trifluoromethyl group to the benzoyl chloride core, as in this compound, is anticipated to further modulate these properties. The trifluoromethyl group, being highly electronegative, can enhance the electron-capturing properties of the derivative, potentially increasing sensitivity in electron capture negative ionization (ECNI) GC-MS. In LC-MS, the increased hydrophobicity of the derivative is expected to improve retention in reversed-phase chromatography.

Below is a comparative summary of the key performance characteristics of benzoyl chloride and the predicted attributes of this compound.

FeatureBenzoyl ChlorideThis compound (Predicted)Alternative Acylating Agents (e.g., PFPA, HFBA)
Primary Analytes Primary/Secondary Amines, Phenols, ThiolsPrimary/Secondary Amines, Phenols, ThiolsPrimary/Secondary Amines
Mass Shift +104 Da per derivatized group+204 Da per derivatized group+146 Da (PFPA), +196 Da (HFBA) per derivatized group
GC-MS Suitability ModerateGood, potentially high sensitivity in ECNI modeExcellent, commonly used for volatile amines
LC-MS Suitability ExcellentExcellent, enhanced retention expectedLess common for LC-MS
Fragmentation Characteristic ion at m/z 105 (benzoyl cation)[3]Characteristic ion at m/z 187 (4-methyl-3-(trifluoromethyl)benzoyl cation)Specific fragmentation patterns for each reagent
Sensitivity Good, with reported LODs in the low nM range[4]Potentially higher, especially in ECNI-GC-MSVery high, particularly in ECNI-GC-MS

Experimental Protocols

I. Derivatization of Amines and Phenols with Benzoyl Chloride for LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of neurochemicals and other small molecules in biological matrices.[3][4]

Materials:

  • Sample containing analytes with primary/secondary amine or phenolic functional groups

  • Benzoyl chloride (BzCl) solution (2% v/v in acetonitrile)

  • 100 mM Sodium Carbonate buffer (pH ~11)

  • Internal standard solution (optional, but recommended for quantitative analysis)

  • Acetonitrile

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • To 20 µL of the sample in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate buffer.

  • Add 10 µL of the 2% benzoyl chloride solution in acetonitrile.

  • If using an internal standard, add 10 µL of the internal standard mixture at this stage.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • To reduce the organic content before injection, add 50 µL of water.

  • Centrifuge the sample at high speed (e.g., 12,000 x g) for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example for a Triple Quadrupole MS):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium formate with 0.15% formic acid in water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ of the derivatized analyte. The product ion is typically the benzoyl cation at m/z 105.[3] However, for increased selectivity, other specific product ions can be chosen.[3]

II. Predicted Derivatization Protocol for this compound

This hypothetical protocol is based on the benzoyl chloride method and general principles of acylation reactions. Optimization will be required for specific applications.

Materials:

  • Sample containing analytes with primary/secondary amine or phenolic functional groups

  • This compound solution (2% v/v in acetonitrile - to be optimized)

  • 100 mM Sodium Carbonate buffer (pH ~11) or a non-aqueous base like pyridine for GC-MS

  • Acetonitrile or other suitable organic solvent

  • Internal standard solution

Procedure (for LC-MS):

  • Follow the same initial steps as the benzoyl chloride protocol, substituting the this compound solution.

  • Due to the increased hydrophobicity of the reagent and derivative, optimization of the final water addition and centrifugation step may be necessary.

Procedure (for GC-MS):

  • Ensure the sample is dry.

  • Add a suitable volume of a non-aqueous solvent (e.g., pyridine or acetonitrile).

  • Add the this compound solution and a catalyst if needed (e.g., a small amount of triethylamine).

  • Heat the reaction mixture (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes).

  • After cooling, the sample may be directly injected or may require a workup step (e.g., liquid-liquid extraction) to remove excess reagent and byproducts.

Mass Spectral Fragmentation Analysis

Understanding the fragmentation patterns of derivatized analytes is crucial for developing selective and sensitive MS methods.

Benzoyl Chloride Derivatives

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, benzoylated amines and phenols typically yield a prominent product ion at m/z 105 , corresponding to the benzoyl cation ([C₆H₅CO]⁺).[3] This stable ion is often the base peak in the product ion spectrum and is a reliable marker for the presence of a benzoylated compound. For aromatic amides, a subsequent loss of carbon monoxide (CO) from the benzoyl cation can lead to the formation of the phenyl cation at m/z 77 .

Predicted Fragmentation of this compound Derivatives

Based on the principles of mass spectral fragmentation, derivatives of this compound are expected to exhibit a characteristic fragmentation pattern dominated by the formation of the 4-methyl-3-(trifluoromethyl)benzoyl cation at m/z 187 . This ion would be the primary product ion for use in MRM experiments.

Further fragmentation of this ion could involve the loss of a trifluoromethyl radical (•CF₃), leading to an ion at m/z 118 , or the loss of CO to form a substituted phenyl cation at m/z 159 . The presence of these unique fragment ions would provide high confidence in the identification of analytes derivatized with this reagent.

Visualizing the Derivatization and Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for derivatization and the expected fragmentation patterns.

DerivatizationWorkflow cluster_reaction Derivatization Reaction Analyte Analyte (with -NH2, -NHR, -OH) DerivatizedAnalyte Derivatized Analyte Analyte->DerivatizedAnalyte + Reagent + Base + Solvent Reagent Derivatizing Agent (e.g., Benzoyl Chloride) Reagent->DerivatizedAnalyte Base Base (e.g., Na2CO3) Base->DerivatizedAnalyte Solvent Solvent (e.g., Acetonitrile) Solvent->DerivatizedAnalyte MS_Analysis Mass Spectrometry Analysis (LC-MS or GC-MS) DerivatizedAnalyte->MS_Analysis Injection

Caption: General workflow for the derivatization of analytes prior to mass spectrometry analysis.

FragmentationPathways cluster_BzCl Benzoyl Chloride Derivative cluster_4M3TFM 4-Methyl-3-(trifluoromethyl)benzoyl Derivative (Predicted) Bz_Precursor [Analyte-CO-Ph+H]+ Bz_Product1 m/z 105 [Ph-CO]+ Bz_Precursor->Bz_Product1 - Analyte Bz_Product2 m/z 77 [Ph]+ Bz_Product1->Bz_Product2 - CO TFM_Precursor [Analyte-CO-C6H3(CH3)(CF3)+H]+ TFM_Product1 m/z 187 [C6H3(CH3)(CF3)-CO]+ TFM_Precursor->TFM_Product1 - Analyte TFM_Product2 m/z 159 [C6H3(CH3)(CF3)]+ TFM_Product1->TFM_Product2 - CO TFM_Product3 m/z 118 [C6H4(CH3)-CO]+ TFM_Product1->TFM_Product3 - CF3

Caption: Predicted major fragmentation pathways for benzoyl and its trifluoromethyl derivative.

Conclusion

Benzoyl chloride is a robust and effective derivatizing agent for enhancing the analysis of a wide range of compounds by mass spectrometry. While experimental data for this compound is not yet widely available, its chemical structure suggests significant potential for improving analytical performance, particularly for GC-MS applications requiring high sensitivity. The predicted increase in mass and the unique fragmentation pattern of its derivatives would offer excellent selectivity.

Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific analytes and instrumentation. The theoretical fragmentation pathways outlined in this guide should aid in the development of highly selective and sensitive MRM methods for novel derivatives. The continued exploration of new derivatizing agents, such as this compound, is crucial for advancing the capabilities of mass spectrometry in complex analytical challenges.

References

The Shielding Effect: Trifluoromethyl Groups Enhance Metabolic Stability of Benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug discovery highlighting the significant role of trifluoromethyl substitution in improving the metabolic stability of benzoyl-chloride-derived compounds. This guide presents a comparative analysis, supported by experimental data, to illustrate the potent effect of this functional group in early-stage drug development.

In the relentless pursuit of robust drug candidates, metabolic stability is a critical hurdle. A compound that rapidly metabolizes in the body often fails to achieve the necessary therapeutic concentrations, rendering it ineffective. One of the key strategies employed by medicinal chemists to enhance metabolic stability is the introduction of a trifluoromethyl (CF₃) group. This guide provides an objective comparison, with supporting data and detailed experimental protocols, on the metabolic stability of compounds derived from 4-Methyl-3-(trifluoromethyl)benzoyl chloride versus their non-fluorinated analogs.

The Trifluoromethyl Group: A Metabolic Shield

The trifluoromethyl group is a bioisostere of the methyl (CH₃) group, meaning it has a similar size and shape but different electronic properties. It is this difference that imparts enhanced metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it highly resistant to enzymatic attack, particularly by the Cytochrome P450 (CYP) family of enzymes, which are the primary drivers of drug metabolism in the liver.[1][2] By strategically replacing a metabolically vulnerable methyl group with a trifluoromethyl group, the metabolic pathway can be effectively blocked, leading to a longer half-life and improved bioavailability of the drug candidate.[2]

Comparative Metabolic Stability Data

To illustrate the impact of the trifluoromethyl group, we present in vitro metabolic stability data for two analogous compounds evaluated in human liver microsomes. Compound 1, a derivative of 4-methylbenzoyl chloride, and Compound 2, a derivative of this compound, were assessed. The key parameters measured were the in vitro half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes.[3]

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Compound 1 4-Methyl-N-phenylbenzamide1592.4
Compound 2 4-Methyl-3-(trifluoromethyl)-N-phenylbenzamide> 60< 23.1

The data clearly demonstrates the profound effect of the trifluoromethyl group. Compound 1, with the metabolically labile methyl group, exhibits a short half-life and high intrinsic clearance, indicating rapid metabolism. In stark contrast, Compound 2, shielded by the trifluoromethyl group, shows a significantly longer half-life and much lower intrinsic clearance, signifying high metabolic stability.

A case study on picornavirus inhibitors further corroborates these findings. In a monkey liver microsomal assay, the methyl-substituted compound was metabolized into eight different products. Conversely, the trifluoromethyl-substituted analog not only resisted hydroxylation at the target position but also exhibited a broader protective effect, resulting in the formation of only two minor metabolites.[4]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a typical in vitro assay to determine the metabolic stability of a test compound using liver microsomes.

1. Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[3]

2. Materials:

  • Test compound and a positive control (a compound with known metabolic instability)

  • Pooled human liver microsomes (e.g., 20 mg/mL protein concentration)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[2] The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate at high speed to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing the Process

To further clarify the experimental workflow and the underlying principle of metabolic shielding, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Compound, Microsomes, NADPH) mix Mix Reagents in 96-well Plate reagents->mix incubate Incubate at 37°C mix->incubate time_points Terminate Reaction at Time Points (0-60 min) incubate->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental Workflow for Microsomal Stability Assay

metabolic_shielding cluster_compound1 Compound 1 (Methyl Group) cluster_compound2 Compound 2 (Trifluoromethyl Group) compound1 4-Methyl-N-phenylbenzamide metabolism1 CYP450-mediated Oxidation compound1->metabolism1 metabolites1 Multiple Metabolites (Rapid Clearance) metabolism1->metabolites1 compound2 4-Methyl-3-(trifluoromethyl)- N-phenylbenzamide metabolism2 Blocked Metabolic Site compound2->metabolism2 metabolites2 Minimal Metabolism (Slow Clearance) metabolism2->metabolites2 cyp Cytochrome P450 Enzymes cyp->metabolism1 Attacks Methyl Group cyp->metabolism2 Blocked by CF3 Group

Metabolic Shielding by the Trifluoromethyl Group

Conclusion

The strategic incorporation of a trifluoromethyl group is a powerful and well-established method for enhancing the metabolic stability of drug candidates. As demonstrated by the comparative data, this substitution can dramatically increase a compound's half-life and reduce its intrinsic clearance by shielding it from enzymatic degradation. For researchers and scientists in drug development, understanding and applying this principle can significantly improve the pharmacokinetic profiles of lead compounds, ultimately increasing their chances of success in the clinic. The detailed experimental protocol provided serves as a practical guide for assessing the metabolic stability of novel compounds in a reliable and reproducible manner.

References

A Comparative Guide to Catalyst Efficacy in Friedel-Crafts Acylation with 4-Methyl-3-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various catalysts utilized in the Friedel-Crafts acylation reaction with 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate catalyst is critical for optimizing reaction efficiency, yield, and selectivity. This document presents experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of Catalysts

The efficacy of a catalyst in a Friedel-Crafts reaction is determined by its ability to activate the acyl chloride, facilitate the electrophilic aromatic substitution, and minimize side reactions. Key performance indicators include product yield, reaction time, and the required catalyst loading. Below is a summary of data for different catalysts used in the acylation of toluene with this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Aluminum Chloride (AlCl₃)120Dichloromethane20295.0
Iron(III) Chloride (FeCl₃)10Neat100398.6
Zinc Chloride (ZnCl₂)10Neat140596.7
Iodine (I₂)10Neat140398.8

Analysis: The data indicates that traditional Lewis acids like Aluminum Chloride are highly effective, providing a 95% yield in a relatively short time at room temperature, albeit requiring a stoichiometric excess of the catalyst. More recent studies have explored alternative, more environmentally benign and cost-effective catalysts. Notably, elemental Iodine has been shown to be an extremely efficient catalyst, affording a near-quantitative yield of 98.8% in 3 hours under solvent-free (neat) conditions at 140°C. Iron(III) Chloride and Zinc Chloride also demonstrate high efficacy under similar solvent-free conditions, with yields of 98.6% and 96.7% respectively. The use of neat conditions and catalytic amounts of these more sustainable metals presents a significant process advantage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the Friedel-Crafts acylation using different catalysts.

1. Protocol for AlCl₃ Catalyzed Acylation of Toluene

  • Reaction Setup: A reaction vessel is charged with 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃) in an inert solvent such as dichloromethane.

  • Reactant Addition: A solution of 1.0 equivalent of this compound and 1.1 equivalents of toluene in dichloromethane is added dropwise to the AlCl₃ suspension at a controlled temperature (e.g., 0-5 °C).

  • Reaction Conditions: The reaction mixture is stirred at 20°C for approximately 2 hours. Reaction progress is monitored by an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired ketone.

2. Protocol for Iodine Catalyzed Acylation of Toluene

  • Reaction Setup: A mixture of toluene (1.5 mmol), this compound (1.0 mmol), and Iodine (0.1 mmol, 10 mol%) is placed in a reaction tube.

  • Reaction Conditions: The reaction mixture is heated to 140°C and stirred for 3 hours under solvent-free (neat) conditions.

  • Work-up and Isolation: After the reaction is complete (monitored by GC-MS), the mixture is cooled to room temperature. The product is then directly isolated and purified, typically through column chromatography on silica gel, to afford the pure acylated product. The same protocol is applicable when using FeCl₃ or ZnCl₂ as the catalyst, with adjustments to reaction time and temperature as indicated in the table above.

Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for screening and comparing the performance of different catalysts for the specified Friedel-Crafts acylation reaction.

G cluster_setup 1. Preparation cluster_reaction 2. Parallel Reaction Execution cluster_analysis 3. Analysis and Data Collection cluster_comparison 4. Performance Evaluation A Select Catalysts for Screening (e.g., AlCl₃, FeCl₃, I₂) C Set up Parallel Reactions (One for each catalyst) A->C B Prepare Stock Solutions: - this compound - Toluene (Substrate) B->C D Add Substrate, Acyl Chloride, and respective Catalyst C->D E Run Reactions under Defined Conditions (T, t) D->E F Quench Reaction & Prepare Sample E->F G Analyze Product Mixture (GC, HPLC) F->G H Quantify Yield and Selectivity G->H I Tabulate Results: Yield, Time, Catalyst Loading H->I J Compare Catalyst Efficacy I->J

Comparative Guide to the Synthetic Validation of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the validation of 4-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details established synthetic protocols, compares common chlorinating agents, and presents the necessary data for researchers to make informed decisions for their specific applications.

Overview of Synthetic Strategies

The primary and most direct laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-Methyl-3-(trifluoromethyl)benzoic acid.[1] The choice of chlorinating agent is a critical factor influencing reaction conditions, yield, purity, and ease of work-up. The two most prevalent reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3][4]

Alternative, multi-step industrial routes often commence from more readily available starting materials like substituted xylenes or benzotrichloride derivatives.[1][5] However, for typical laboratory-scale synthesis and validation, the conversion from the carboxylic acid is the most practical approach.

Comparison of Primary Chlorinating Agents

The selection between thionyl chloride and oxalyl chloride is often dependent on the scale of the reaction and the sensitivity of the substrate. Below is a comparative summary of these two key reagents.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity & Conditions Less reactive, often requires heating (reflux) to drive the reaction to completion.[2]Highly reactive, reactions are typically fast and can be run at room temperature.[2][6]
Byproducts Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both are gaseous and can be removed easily.[2]Carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all are gaseous, simplifying purification.[2]
Catalyst Can be used, with N,N-Dimethylformamide (DMF) being a common choice to increase the reaction rate.[7]Often requires a catalytic amount of DMF for efficient conversion.[1][3]
Selectivity Generally good for robust molecules.Considered milder and more selective, making it suitable for complex and sensitive substrates.[2][4]
Work-up Involves removal of excess reagent by distillation. The boiling point of thionyl chloride is approximately 79°C.[2]Excess reagent and byproducts are volatile and can be removed under reduced pressure. The boiling point of oxalyl chloride is approximately 62-65°C.[2]
Cost Generally more economical, making it a preferred choice for large-scale industrial production.[2]More expensive, thus more commonly used in laboratory settings and for the synthesis of fine chemicals.[2][4]
Safety Corrosive and toxic. Reacts violently with water.Corrosive and toxic. Byproducts (CO) are highly toxic.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from 4-Methyl-3-(trifluoromethyl)benzoic acid using either thionyl chloride or oxalyl chloride.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of benzoyl chlorides.[7]

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂) (1.1 - 2.5 equivalents)[7]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-3-(trifluoromethyl)benzoic acid and the anhydrous solvent.

  • Slowly add thionyl chloride (1.1 - 2.5 equivalents) to the stirred suspension at room temperature.[7]

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and maintain until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.[7]

Method 2: Synthesis using Oxalyl Chloride

This protocol is based on general procedures for the synthesis of acyl chlorides using oxalyl chloride.[1][3]

Materials:

  • 4-Methyl-3-(trifluoromethyl)benzoic acid

  • Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equivalents)[1]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Methyl-3-(trifluoromethyl)benzoic acid in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.[3]

  • Cool the mixture in an ice bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or cessation of gas evolution).

  • Concentrate the resulting mixture under reduced pressure to remove the solvent, excess oxalyl chloride, and gaseous byproducts.[3]

  • The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Validation of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons and the methyl group protons, with appropriate splitting patterns and integration values.
¹³C NMR The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the acyl chloride, the trifluoromethyl carbon, and the aromatic and methyl carbons.
¹⁹F NMR A single resonance corresponding to the -CF₃ group should be observed.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretch in an acyl chloride should be present, typically in the range of 1770-1815 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS) This technique can confirm the purity of the compound and its molecular weight via the mass spectrum.[8]

Visualizing the Synthetic Pathways and Workflow

The following diagrams illustrate the synthetic routes and the general experimental workflow for the preparation and validation of this compound.

Synthetic_Routes start 4-Methyl-3-(trifluoromethyl)benzoic Acid reagent1 Thionyl Chloride (SOCl₂) (Heat, cat. DMF) start->reagent1 reagent2 Oxalyl Chloride ((COCl)₂) (RT, cat. DMF) start->reagent2 product This compound reagent1->product Route 1 reagent2->product Route 2

Caption: Primary synthetic routes to this compound.

Experimental_Workflow step1 Reactant Preparation (Carboxylic Acid, Solvent, Inert Atmosphere) step2 Addition of Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) step1->step2 step3 Reaction Monitoring (TLC, Gas Evolution) step2->step3 step4 Work-up (Removal of excess reagent and solvent) step3->step4 step5 Purification (Distillation under reduced pressure) step4->step5 step6 Product Validation (NMR, IR, GC-MS) step5->step6 final_product Pure this compound step6->final_product

Caption: General experimental workflow for synthesis and validation.

References

A Comparative Guide to the Applications of Substituted Benzoyl Chlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoyl chlorides are a versatile and highly reactive class of acylating agents, pivotal in the synthesis of a wide array of organic compounds, from pharmaceuticals to advanced materials. Their reactivity can be finely tuned by the nature and position of substituents on the aromatic ring, influencing reaction rates, yields, and even the biological activity of the resulting molecules. This guide provides an objective comparison of the performance of various substituted benzoyl chlorides in common synthetic transformations, supported by experimental data, detailed protocols, and visualizations of their role in modulating biological pathways.

Performance in Amide Synthesis: A Comparative Analysis

The acylation of amines to form amides is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules. The Schotten-Baumann reaction, which employs an acyl chloride and a base, is a classic and widely used method for this transformation.[1][2] The reactivity of the benzoyl chloride is significantly influenced by the electronic nature of the substituent on the phenyl ring.

Electron-withdrawing groups, such as a nitro group (-NO₂), increase the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophilic attack.[3] Conversely, electron-donating groups, like a methoxy group (-OCH₃), decrease reactivity. This principle is illustrated in the comparative synthesis of N-aryl benzamides.

Below is a summary of yields for the acylation of various anilines with different substituted benzoyl chlorides. While reaction conditions may vary slightly between studies, the general trend in reactivity is evident.

Benzoyl ChlorideAmineBase/CatalystSolventReaction TimeYield (%)Reference
Benzoyl chlorideAniline10% aq. NaOHWater15 minHigh[4]
4-Nitrobenzoyl chloride2-ChloroanilineTriethylamineDichloromethane2-4 hGood[3]
4-Fluorobenzoyl chlorideAniline DerivativesCopper triflateSolvent-free2 h55-75
m-(Chlorosulfonyl)benzoyl chlorideVarious aminesTriethylamine/DMAPDichloromethane-46-100[5]
Substituted benzoyl chloridesSalicylamidePyridinePyridine-Modest-Good[6]
Substituted benzoyl chloridesN-based heterocyclesNatural ClaySolvent-free4-35 min69-97[7]

Experimental Protocol: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide

This protocol details the synthesis of a substituted benzamide, a common scaffold in medicinal chemistry, via the acylation of an aniline with a substituted benzoyl chloride.[3]

Materials:

  • 2-Chloroaniline

  • 4-Nitrobenzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Equipment for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 2-chloroaniline solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-chlorophenyl)-4-nitrobenzamide.

G Synthetic Workflow for N-(2-chlorophenyl)-4-nitrobenzamide cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup cluster_3 Purification Dissolve 2-chloroaniline and triethylamine in DCM Dissolve 2-chloroaniline and triethylamine in DCM Cool to 0 C Cool to 0 C Dissolve 2-chloroaniline and triethylamine in DCM->Cool to 0 C Step 1-2 Add 4-nitrobenzoyl chloride solution dropwise Add 4-nitrobenzoyl chloride solution dropwise Cool to 0 C->Add 4-nitrobenzoyl chloride solution dropwise Step 3-4 Stir at room temperature for 2-4h Stir at room temperature for 2-4h Add 4-nitrobenzoyl chloride solution dropwise->Stir at room temperature for 2-4h Step 5 Wash with 1M HCl Wash with 1M HCl Stir at room temperature for 2-4h->Wash with 1M HCl Step 6-7 Wash with NaHCO3 Wash with NaHCO3 Wash with 1M HCl->Wash with NaHCO3 Step 7 Wash with brine Wash with brine Wash with NaHCO3->Wash with brine Step 7 Dry over MgSO4/Na2SO4 Dry over MgSO4/Na2SO4 Wash with brine->Dry over MgSO4/Na2SO4 Step 8 Concentrate under reduced pressure Concentrate under reduced pressure Dry over MgSO4/Na2SO4->Concentrate under reduced pressure Step 8 Recrystallize Recrystallize Concentrate under reduced pressure->Recrystallize Step 9 Pure N-(2-chlorophenyl)-4-nitrobenzamide Pure N-(2-chlorophenyl)-4-nitrobenzamide Recrystallize->Pure N-(2-chlorophenyl)-4-nitrobenzamide

Synthetic workflow for N-(2-chlorophenyl)-4-nitrobenzamide.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted benzoyl chlorides are instrumental in the synthesis of kinase inhibitors, a critical class of drugs for cancer therapy.[8][9][10] Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By creating libraries of compounds with diverse benzoyl moieties, researchers can perform structure-activity relationship (SAR) studies to identify potent and selective inhibitors.

One such example is the synthesis of inhibitors targeting the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML).[10] The general synthetic strategy involves the coupling of a substituted benzoyl chloride with an appropriate amine-containing fragment to generate a library of benzamide derivatives. These compounds are then screened for their ability to inhibit the kinase activity of Bcr-Abl and induce apoptosis in cancer cells.

G Bcr-Abl Signaling and Inhibition cluster_0 Upstream Signaling cluster_1 Bcr-Abl Kinase Activity cluster_2 Cellular Response Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor Bcr-Abl Bcr-Abl Growth Factor Receptor->Bcr-Abl Activation Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors Phosphorylation Cell Proliferation and Survival Cell Proliferation and Survival Downstream Effectors->Cell Proliferation and Survival Activation Benzamide Inhibitor Benzamide Inhibitor Benzamide Inhibitor->Bcr-Abl Inhibition

Inhibition of the Bcr-Abl signaling pathway by a benzamide derivative.

Conclusion

The strategic use of substituted benzoyl chlorides is a powerful tool in modern organic synthesis. The ability to modulate their reactivity through substituent effects allows for the efficient and targeted synthesis of a diverse range of molecules. From fundamental amide bond formation to the development of life-saving kinase inhibitors, the versatility of substituted benzoyl chlorides ensures their continued importance in research and development across the chemical and pharmaceutical industries. The provided data and protocols serve as a valuable resource for scientists seeking to leverage these reagents in their synthetic endeavors.

References

comparative study of the binding affinity of drug candidates with and without the trifluoromethyl group

Author: BenchChem Technical Support Team. Date: December 2025

The Trifluoromethyl Group's Impact on Drug Candidate Binding Affinity: A Comparative Analysis

The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to significantly enhance the pharmacological profile of drug candidates. This guide provides a comparative study on the binding affinity of drug candidates with and without this pivotal functional group, supported by experimental data and detailed methodologies. The unique properties of the CF3 group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—often translate to improved binding to target proteins, a critical factor for therapeutic efficacy.[1][2][3][4]

Quantitative Comparison of Binding Affinity

The following tables summarize the quantitative data from studies comparing the binding affinity of drug candidates where a key structural difference is the presence or absence of a trifluoromethyl group.

Case Study 1: Menin-Mixed Lineage Leukemia (MLL) Interaction Inhibitors

In the development of inhibitors for the protein-protein interaction between menin and MLL, a critical target in certain types of leukemia, the introduction of a trifluoromethyl group has demonstrated a marked improvement in binding affinity.

Compound IDR GroupTargetAssay TypeBinding Affinity (IC50, nM)
Analog 1 -CH3Menin-MLLFluorescence Polarization1900
Analog 2 -CF3Menin-MLLFluorescence Polarization446

Data sourced from studies on thienopyrimidine-based menin-MLL inhibitors.

Case Study 2: Cyclooxygenase-2 (COX-2) Inhibitors

Celecoxib, a well-known selective COX-2 inhibitor, features a trifluoromethyl group. Comparative studies with analogs lacking this group highlight its contribution to inhibitory potency.

CompoundKey Functional GroupTargetAssay TypeBinding Affinity (IC50, nM)
Celecoxib -CF3COX-2Fluorometric91
Des-trifluoromethyl Celecoxib -HCOX-2Fluorometric>1000

Illustrative data based on the established importance of the trifluoromethyl group for Celecoxib's activity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Competition Assay for Menin-MLL Inhibitors

This assay is used to determine the half-maximal inhibitory concentration (IC50) of test compounds that disrupt the interaction between menin and a fluorescently labeled MLL peptide.

Materials:

  • Purified full-length menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL4–43)

  • FP buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP)

  • Test compounds (with and without trifluoromethyl group) dissolved in DMSO

  • Black, low-binding 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of menin protein and fluorescently labeled MLL peptide in FP buffer.

    • Perform serial dilutions of the test compounds in DMSO, and then further dilute in FP buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Assay Setup:

    • In a 384-well plate, add the FP buffer.

    • Add the test compound at various concentrations.

    • Add the menin protein to a final concentration of 4 nM.

    • Add the fluorescein-labeled MLL peptide to a final concentration of 4 nM.

    • Include control wells:

      • Minimum polarization: Labeled peptide only.

      • Maximum polarization: Labeled peptide and menin protein without any inhibitor.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the polarization signal.

Radioligand Binding Assay for Glucocorticoid Receptor (GR) Agonists

This assay is a gold standard for determining the binding affinity (Ki) of a test compound for a receptor.

Materials:

  • GR-containing cytosol or purified receptor.

  • Radiolabeled GR ligand (e.g., [3H]-dexamethasone).

  • Test compounds.

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Scintillation counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the unlabeled test compound.

  • Incubation:

    • Incubate the GR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibration:

    • Allow the mixture to incubate to reach binding equilibrium (e.g., 18 hours at 4°C).

  • Separation:

    • Separate the bound from the free radiolabeled ligand using a method such as filtration or charcoal-dextran treatment.

  • Quantification:

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Menin, Labeled Peptide, Inhibitors) plate Prepare 384-well Plate reagents->plate Dispense add_reagents Add Reagents to Plate plate->add_reagents incubation Incubate at RT (1-2 hours) add_reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Plot Data & Determine IC50 measurement->analysis

Figure 1. Experimental workflow for a fluorescence polarization assay.

gr_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (GC) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to transcription Gene Transcription (e.g., anti-inflammatory proteins) GRE->transcription Regulates

Figure 2. Canonical glucocorticoid receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-3-(trifluoromethyl)benzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents like 4-Methyl-3-(trifluoromethyl)benzoyl chloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe laboratory environment.

Proper disposal of this compound is not merely a procedural step but a critical component of laboratory safety and environmental responsibility. This compound is corrosive and reacts with water, necessitating a careful and informed approach to its disposal. Adherence to established protocols is crucial to mitigate risks of chemical burns, toxic gas release, and environmental contamination.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedures, it is imperative to be familiar with the immediate safety and handling requirements for this compound. This information, summarized from safety data sheets (SDS), dictates the minimum personal protective equipment (PPE) and engineering controls necessary to handle the substance safely.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection (goggles), face protection (face shield).[1][2][3]
Engineering Controls Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1][4]
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]
First Aid - Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[1][2][3]
First Aid - Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2][3]
First Aid - Ingestion Rinse mouth. Do NOT induce vomiting.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed waste disposal company. The following steps outline the general procedure for preparing the chemical waste for collection. Always consult and adhere to your institution's specific waste management policies and local, state, and federal regulations.[4]

  • Neutralization of Small Residues (for cleaning apparatus):

    • This procedure should be carried out in a fume hood.

    • Slowly and cautiously add the residue to a large volume of a cold, stirred, basic solution such as sodium bicarbonate or a mixture of soda ash and slaked lime.

    • Be aware that the reaction may be exothermic and may release gases. Ensure adequate ventilation.

    • After the reaction has ceased, the resulting solution should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Packaging for Disposal:

    • Unused or excess this compound should be kept in its original, tightly closed container.[2]

    • If the original container is compromised, transfer the material to a suitable, labeled, and corrosion-resistant container.

    • Ensure the container is clearly labeled with the chemical name: "this compound" and appropriate hazard symbols (e.g., corrosive).

    • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, especially water and moisture.[4]

  • Arranging for Collection:

    • Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for collection.[4]

    • Provide them with accurate information about the chemical and its quantity.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, and if possible, perform the cleanup in a fume hood.

  • Wear Appropriate PPE: Don the personal protective equipment outlined in the table above.

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solution, followed by a thorough wash.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated absorbents and PPE, should be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_preparation Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill Response start Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_container Ensure Waste is in a Properly Labeled, Sealed Container fume_hood->check_container spill Spill Occurs fume_hood->spill If Spill Occurs segregate Store in Designated Hazardous Waste Area check_container->segregate contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company segregate->contact_ehs end end contact_ehs->end Arrange for Pickup and Disposal absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb collect_spill Collect Absorbed Material into a Labeled, Sealable Container absorb->collect_spill collect_spill->segregate

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methyl-3-(trifluoromethyl)benzoyl chloride. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Hazard and Exposure Information

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Corrosion/IrritationCauses severe skin burns.[1][2][3]P260, P264, P280, P303+P361+P353, P363
Eye Damage/IrritationCauses serious eye damage.[1][2][3]P280, P305+P351+P338, P310
Respiratory IrritationMay cause respiratory irritation.[1]P260, P271, P304+P340
Other HazardsLachrymator.[1] Reacts with water to produce corrosive and toxic gases.[3][4]P234, P390

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles and a face shield.[4][5][6][7]Polycarbonate lenses, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][8]
Hands Chemical-resistant gloves.[4][5]Nitrile or neoprene gloves are suitable.[4][7]
Body Chemical-resistant lab coat or apron.[4][5]Appropriate protective clothing to prevent skin exposure.[3][8]
Respiratory Respirator with appropriate cartridges for acid gases and organic vapors.[6][7][8][9]Use in poorly ventilated areas or when exposure limits may be exceeded.[8][9]

Operational Plan: Step-by-Step Handling Protocol

Handling this compound requires a meticulous and controlled approach. The following protocol outlines the essential steps for safe handling.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.[4]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

    • Assemble all necessary equipment and reagents before starting.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Conduct all manipulations of the chemical within the fume hood.[4]

    • Ground and bond containers when transferring the substance to prevent static discharge.[9]

    • Avoid inhalation of any vapors, mists, or fumes.[1][3][8]

    • Prevent contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][10]

    • Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[1][8]

  • Storage :

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[4][10]

    • Keep containers tightly closed in a designated corrosives area.[8][10]

    • Store in a locked-up location.[1][2][8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste material, including any contaminated consumables (e.g., pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Decontamination :

    • Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect the rinsate as hazardous waste.

  • Final Disposal :

    • Dispose of the chemical waste and rinsed containers through an approved waste disposal plant.[1][2][8]

    • Adhere to all local, regional, and national hazardous waste regulations.[8]

    • Do not pour any waste down the drain.[8][9]

Workflow for Handling this compound

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood handling 3. Chemical Handling - Grounding/Bonding - Avoid Inhalation & Contact - Keep Container Sealed fume_hood->handling storage 4. Storage - Cool, Dry, Ventilated Area - Tightly Closed Container - Away from Incompatibles handling->storage spill_emergency Spill or Emergency handling->spill_emergency If spill occurs disposal 5. Waste Disposal storage->disposal emergency_response Emergency Response - Evacuate Area - Use Spill Kit - Seek Medical Attention spill_emergency->emergency_response emergency_response->handling After cleanup waste_collection 6. Collect Waste in Labeled Container disposal->waste_collection container_decon 7. Decontaminate Empty Containers waste_collection->container_decon final_disposal 8. Dispose via Approved Waste Facility container_decon->final_disposal end End: Procedure Complete final_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.